Product packaging for Articaine(Cat. No.:CAS No. 23964-58-1)

Articaine

カタログ番号: B041015
CAS番号: 23964-58-1
分子量: 284.38 g/mol
InChIキー: QTGIAADRBBLJGA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Articaine hydrochloride is a potent, fast-acting local anesthetic of the amide class, widely utilized in neuroscience and pharmacological research. Its primary mechanism of action involves the potent and voltage-dependent blockade of voltage-gated sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of action potentials. This renders this compound an invaluable tool for investigating pain pathways, synaptic transmission, and neuronal excitability. A key distinguishing feature is its molecular structure, which incorporates a thiophene ring and an additional ester group, contributing to its high lipid solubility and enhanced diffusibility through nerve sheaths. This property makes it a compound of significant interest for studies comparing the efficacy and kinetics of local anesthetics. Researchers employ this compound in in vitro models, such as isolated nerve preparations and cell cultures, to study anesthetic mechanisms, and in vivo to develop models for local anesthetic performance and neurotoxicity. Its rapid metabolism by plasma esterases also makes it a relevant subject for pharmacokinetic and metabolic studies. This product is provided as a high-purity compound to ensure reproducible and reliable results in your scientific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O3S B041015 Articaine CAS No. 23964-58-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4/h7,9,14H,5-6H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGIAADRBBLJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048536
Record name Articaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23964-58-1
Record name Articaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23964-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Articaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Articaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09009
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Articaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARTICAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3SQ406G9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

172-173
Record name Articaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09009
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

articaine hydrochloride synthesis and purification methods

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of Articaine Hydrochloride

This technical guide provides a comprehensive overview of the prevalent methods for the synthesis and purification of this compound hydrochloride, a widely used local anesthetic in dentistry.[1] The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Introduction

This compound hydrochloride, chemically known as methyl 4-methyl-3-(2-(propylamino)propionamido)thiophene-2-carboxylate hydrochloride, is an amide-type local anesthetic.[2][3] Its popularity in clinical practice stems from its rapid onset of action (2-3 minutes) and good anesthetic effect.[2][3] This guide will focus on the core chemical synthesis and purification methodologies that are crucial for obtaining high-purity this compound hydrochloride suitable for pharmaceutical use.

Synthesis of this compound Hydrochloride

The most common synthetic route for this compound hydrochloride involves a three-step process starting from methyl 4-methyl-3-aminothiophene-2-carboxylate.[2][3] This pathway is favored for its suitability for industrial production, readily available raw materials, and relatively high yields.[2][3]

The three key steps are:

  • Amidation: Reaction of methyl 4-methyl-3-aminothiophene-2-carboxylate with 2-chloropropionyl chloride.

  • Ammoniation: Substitution of the chlorine atom with propylamine.

  • Salification: Formation of the hydrochloride salt.

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Amidation cluster_1 Step 2: Ammoniation cluster_2 Step 3: Salification A Methyl 4-methyl-3-aminothiophene-2-carboxylate C Intermediate Amide A->C Triethylamine or K2CO3 Dichloromethane B 2-Chloropropionyl chloride B->C E This compound (base) C->E Dimethyl sulfoxide D Propylamine D->E G This compound Hydrochloride E->G Acetone or Ethanol F Concentrated HCl F->G

Caption: General synthesis pathway for this compound Hydrochloride.

Experimental Protocols

This step involves the acylation of the amino group of the starting thiophene derivative.

  • Reactants:

    • Methyl 4-methyl-3-aminothiophene-2-carboxylate

    • 2-Chloropropionyl chloride

    • Triethylamine or Potassium Carbonate (as a base)

    • Dichloromethane (as a solvent)

  • Procedure:

    • Dissolve methyl 4-methyl-3-aminothiophene-2-carboxylate in dichloromethane in a reaction vessel.[2]

    • Cool the solution to approximately 10°C using an ice-water bath.[2]

    • Add triethylamine (or potassium carbonate) to the stirred solution.[2]

    • Slowly add 2-chloropropionyl chloride dropwise to the reaction mixture. A large amount of white solid may form during this addition.[2]

    • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for approximately 5 hours.[2]

    • Upon completion, the reaction mixture is typically washed with water and the organic layer is separated. Neutralization of excess 2-chloropropionyl chloride can be achieved by washing with a sodium carbonate solution until the pH is alkaline (7.5-9).[2]

    • The organic layer is then dried and the solvent is evaporated to yield the intermediate amide.

This step introduces the propylamino side chain.

  • Reactants:

    • Intermediate amide from Step 1

    • Propylamine

    • Dimethyl sulfoxide (as a solvent)

  • Procedure:

    • Dissolve the intermediate amide in dimethyl sulfoxide.[4]

    • In a separate vessel, prepare a solution of n-propylamine in dimethyl sulfoxide.[4]

    • Slowly add the solution of the intermediate amide to the n-propylamine solution at room temperature.[4]

    • The reaction is typically stirred for several hours at room temperature.

    • After the reaction is complete, the mixture is poured into ice water.[4]

    • The product (this compound base) is then extracted with an organic solvent such as ethyl acetate.[4]

    • The organic extracts are combined, dried, and the solvent is evaporated to yield this compound as an oil.[4]

This final step converts the this compound base into its more stable hydrochloride salt.

  • Reactants:

    • This compound base (oily product from Step 2)

    • Concentrated Hydrochloric Acid

    • Acetone or Ethanol (as a solvent)

  • Procedure:

    • Dissolve the this compound oil in acetone.[4]

    • Slowly add concentrated hydrochloric acid dropwise while stirring, adjusting the pH to 5-6.[4]

    • Crystallization is induced by cooling the solution to 0-10°C and stirring for several hours.[4]

    • The resulting white crystals of this compound hydrochloride are collected by filtration.[4]

    • The crystals are then dried to yield the crude product.[4]

Quantitative Data from Synthesis

The following table summarizes the reported yields for the different steps in the synthesis of this compound hydrochloride.

StepReagentsSolventYieldPurityReference
Amidation Methyl 4-methyl-3-aminothiophene-2-carboxylate, 2-Chloropropionyl chloride, Potassium CarbonateDichloromethane70%-[2]
Ammoniation Intermediate Amide, Propylamine-90%-[2]
Salification This compound base, Concentrated HCl-85%99.1%[2]

Purification of this compound Hydrochloride

Purification of the crude this compound hydrochloride is essential to meet pharmaceutical standards. The most common method of purification is recrystallization.

Purification Workflow

Purification_Workflow A Crude this compound Hydrochloride B Dissolution in Ethanol A->B Heating and Stirring C Decolorization with Activated Carbon B->C D Hot Filtration C->D E Precipitation with Acetone D->E F Crystallization at 0-5°C E->F Cooling G Filtration F->G H Drying G->H I Pure this compound Hydrochloride H->I

Caption: Recrystallization workflow for this compound Hydrochloride.

Experimental Protocol for Purification
  • Materials:

    • Crude this compound Hydrochloride

    • Absolute Ethanol

    • Acetone

    • Activated Carbon

  • Procedure:

    • Dissolve the crude this compound hydrochloride (e.g., 3.0 kg) in absolute ethanol (e.g., 6.6 L) by heating and stirring.[4][5]

    • Add activated carbon (e.g., 50 g) to the solution for decolorization and heat for approximately 10 minutes.[4][5]

    • Perform a hot filtration to remove the activated carbon.[4][5]

    • Add acetone (e.g., 37 L) to the hot filtrate and stir.[4][5]

    • Cool the solution to 0-5°C to induce the precipitation of white crystals.[4][5]

    • Collect the crystals by suction filtration.[4][5]

    • Dry the purified crystals to obtain the final product.[4][5]

Quantitative Data from Purification

The following table presents data related to the purification of this compound hydrochloride.

ParameterValueReference
Refining Yield 76.6%[4][5]
Final Purity (HPLC) > 99%[4][5]
Melting Point 171-173 °C[4][5]

Conclusion

The synthesis and purification of this compound hydrochloride can be achieved through a robust and scalable multi-step process. The described methods, starting from methyl 4-methyl-3-aminothiophene-2-carboxylate, offer high yields and result in a final product with purity exceeding 99%, meeting the stringent requirements for pharmaceutical applications. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for professionals in the field of drug development and manufacturing.

References

Articaine's Mechanism of Action on Myelinated vs. Unmyelinated Nerve Fibers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Articaine, a unique amide local anesthetic containing a thiophene ring, demonstrates a complex and nuanced mechanism of action that differs between myelinated and unmyelinated nerve fibers.[1][2] Its increased lipid solubility and potency, conferred by the thiophene moiety, facilitate rapid penetration of nerve membranes.[3][4] Like other local anesthetics, this compound's primary mechanism is the blockade of voltage-gated sodium channels (VGSCs) from the intracellular side, thereby preventing the generation and propagation of action potentials.[5][6] This blockade is state-dependent, with this compound exhibiting a higher affinity for open and inactivated channels over resting channels.[1][7] The differential sensitivity of myelinated and unmyelinated fibers to this compound is a multifactorial phenomenon influenced by nerve fiber diameter, the presence and spacing of nodes of Ranvier, and the specific isoforms of VGSCs expressed in different neuron types. Generally, smaller diameter and myelinated fibers are more susceptible to local anesthetic blockade.[1][8] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action of this compound

This compound, chemically known as 4-methyl-3-[2-(propylamino)-propionamido]-2-thiophene-carboxylic acid, methyl ester hydrochloride, is distinguished from other amide local anesthetics by its thiophene ring, which enhances its lipid solubility, and an ester group that allows for rapid hydrolysis in the plasma.[1][2][5] This unique structure contributes to its rapid onset of action and favorable safety profile.[2]

The fundamental mechanism of action involves the reversible blockade of VGSCs.[5] In its un-ionized form, this compound penetrates the lipid-rich nerve membrane. Once inside the axoplasm, it exists in equilibrium between its un-ionized and ionized forms. The cationic (ionized) form of this compound then binds to a specific receptor site within the pore of the VGSC, primarily accessible when the channel is in the open or inactivated state.[6] This binding stabilizes the channel in a non-conducting conformation, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential. Consequently, the threshold for excitation is elevated, and nerve impulse conduction is halted.[5]

This compound's interaction with the sodium channel is highly state-dependent. It has a significantly higher affinity for channels that are frequently opening and closing (phasic block or use-dependent block), as is the case in rapidly firing neurons.[9] This is because repeated depolarization increases the proportion of channels in the open and inactivated states, which are the preferred targets for this compound binding.[1][7]

Differential Action on Myelinated vs. Unmyelinated Nerve Fibers

The differential blockade of various nerve fiber types is a hallmark of local anesthetics.[8] This selectivity is primarily attributed to the anatomical and physiological differences between the fibers, namely myelination and axon diameter.

3.1 Myelinated Nerve Fibers (Aδ fibers)

Myelinated axons, such as the Aδ fibers that transmit sharp, localized pain and temperature sensations, are characterized by the presence of a myelin sheath. This sheath is interrupted at regular intervals by the nodes of Ranvier, which are densely populated with VGSCs.[10][11] Saltatory conduction occurs in these fibers, where the action potential "jumps" from one node to the next, resulting in rapid impulse propagation.

Local anesthetics like this compound only need to block the VGSCs at a few consecutive nodes of Ranvier to arrest nerve conduction.[8] The higher lipid solubility of this compound facilitates its penetration through the myelin sheath to reach these nodes.[3] Studies on other local anesthetics like lidocaine have shown that smaller myelinated fibers (Aδ) are more susceptible to blockade than larger myelinated fibers (Aα and Aβ) and even more so than unmyelinated C fibers.[8][12] While direct comparative studies for this compound are limited, it is plausible that its high potency allows for effective blockade of Aδ fibers at lower concentrations.[13]

3.2 Unmyelinated Nerve Fibers (C fibers)

Unmyelinated C fibers, which are responsible for conducting dull, aching, and poorly localized pain, lack a myelin sheath.[9] VGSCs are distributed along the entire length of the axon. To achieve a conduction block in these fibers, a greater length of the nerve membrane must be exposed to the local anesthetic to block a sufficient number of sodium channels.[8] This requirement for a more extensive blockade is a contributing factor to the relatively lower sensitivity of C fibers to local anesthetics compared to their small myelinated counterparts.[8][12] However, it is important to note that some studies suggest that C fibers can be more resistant to blockade than larger Aδ fibers, indicating that the "size principle" is not absolute and other factors are at play.[8][12]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of this compound with sodium channels and nerve fibers.

ParameterChannel StateValueReference
IC50 Resting (rNav1.4)378 ± 26 µM[7]
Inactivated (rNav1.4)40.6 ± 2.7 µM[7]
Open (inactivation-deficient rNav1.4)15.8 ± 1.5 µM[7]
Open (inactivation-deficient hNav1.7)8.8 ± 0.1 µM[7]
Open (inactivation-deficient rNav1.8)22.0 ± 0.5 µM[7]

Table 1: IC50 values of this compound for different states of voltage-gated sodium channel isoforms.

ParameterNerve Fiber TypeValueReference
Apparent Dissociation Constant (KNa) Myelinated (Node of Ranvier, Rana esculenta)0.065 mM (at pH 7.3)[14]
Apparent Dissociation Constant (KK) Myelinated (Node of Ranvier, Rana esculenta)0.147 mM (at pH 7.3)[14]

Table 2: Apparent dissociation constants of this compound on myelinated nerve fibers.

Experimental Protocols

5.1 Ex Vivo Sciatic Nerve Preparation for Electrophysiological Recording

This protocol is adapted from methodologies used to study the effects of local anesthetics on peripheral nerves.[10][15][16][17][18][19]

  • Animal Euthanasia and Nerve Dissection:

    • Anesthetize a rodent (e.g., Sprague-Dawley rat) following approved institutional animal care and use committee protocols.

    • Perform a toe pinch to ensure deep anesthesia.

    • Make a skin incision along the posterior thigh to expose the biceps femoris muscle.

    • Carefully dissect the muscle to reveal the sciatic nerve.

    • Isolate a segment of the nerve of sufficient length for the recording chamber.

    • Sever the nerve at both ends and immediately transfer it to an oxygenated, ice-cold artificial cerebrospinal fluid (aCSF) or Krebs-Henseleit solution.

  • Nerve Mounting and Perfusion:

    • Transfer the isolated sciatic nerve to a multi-compartment recording chamber.

    • Gently draw the ends of the nerve into suction electrodes for stimulation and recording.

    • Continuously perfuse the central compartment with oxygenated aCSF at a physiological temperature (e.g., 37°C).

    • Allow the nerve to equilibrate for at least 30-60 minutes before starting recordings.

  • Compound Action Potential (CAP) Recording:

    • Deliver electrical stimuli of varying intensities and durations to the stimulating electrode to elicit CAPs.

    • Use shorter duration pulses (e.g., 50 µs) to preferentially activate myelinated A-fibers and longer duration pulses (e.g., 1 ms) to activate both A- and unmyelinated C-fibers.[15][16]

    • Record the evoked CAPs from the recording electrode. The A-fiber CAP will have a shorter latency and larger amplitude, while the C-fiber CAP will have a longer latency and smaller amplitude.

    • Establish a stable baseline recording of both A- and C-fiber CAPs.

    • Introduce this compound at the desired concentration into the perfusion solution of the central chamber.

    • Record the time-dependent decrease in the amplitude of the A- and C-fiber CAPs to determine the onset and degree of conduction block.

5.2 Voltage Clamp of Single Nodes of Ranvier

This protocol is based on established techniques for studying ion channel pharmacology in myelinated axons.[14][20][21]

  • Nerve Fiber Preparation:

    • Isolate a single myelinated nerve fiber from a suitable source (e.g., frog sciatic nerve).

    • Mechanically dissect the fiber to expose a single node of Ranvier.

  • Voltage Clamp Setup:

    • Place the prepared fiber in a recording chamber that allows for the isolation of the node of Ranvier from the internodal segments.

    • Use a two-microelectrode or patch-clamp voltage-clamp configuration to control the membrane potential of the nodal membrane and record the resulting ionic currents.

  • Data Acquisition:

    • Hold the nodal membrane at a negative holding potential (e.g., -90 mV).

    • Apply a series of depolarizing voltage steps to elicit sodium and potassium currents.

    • Record the peak inward sodium current and the steady-state outward potassium current.

    • Establish a stable baseline of ionic currents.

    • Perfuse the recording chamber with a solution containing this compound.

    • Record the reduction in the amplitude of the sodium and potassium currents in the presence of this compound.

    • Construct dose-response curves to determine the IC50 or apparent dissociation constant for this compound's block of sodium and potassium channels.

5.3 Single-Fiber Recording from Unmyelinated C-Fibers

This protocol is based on microneurography and teased-fiber recording techniques.[22][23][24]

  • Nerve Preparation:

    • Isolate a peripheral nerve containing unmyelinated C-fibers (e.g., saphenous nerve).

    • Carefully desheath the nerve and tease it into fine filaments using micro-dissection tools under a microscope.

  • Recording Setup:

    • Place the teased nerve filaments in a recording chamber perfused with oxygenated aCSF.

    • Use a recording microelectrode to make extracellular recordings from a single C-fiber.

    • Use a stimulating electrode to evoke action potentials in the C-fiber.

  • Fiber Identification and Data Acquisition:

    • Identify C-fibers based on their slow conduction velocity (< 2 m/s) and high stimulation threshold.

    • Record the all-or-none action potentials from the single C-fiber.

    • Establish a stable baseline of evoked action potentials.

    • Apply this compound to the recording chamber.

    • Monitor the time to conduction block of the single C-fiber in the presence of this compound.

Visualizations

Articaine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space (Axoplasm) Articaine_un This compound (Un-ionized) Articaine_mem This compound (Lipid Soluble) Articaine_un->Articaine_mem Diffusion Articaine_ion This compound (Ionized) Articaine_mem->Articaine_ion Equilibrium Na_channel Voltage-Gated Sodium Channel Articaine_ion->Na_channel Binds to intracellular site Na_in Na+ Influx Block Conduction Block Na_channel->Block Inhibits Na+ Influx AP Action Potential Propagation Na_in->AP Leads to

Caption: Signaling pathway of this compound's blockade of voltage-gated sodium channels.

Differential_Block_Logic cluster_myelinated Myelinated Fiber (Aδ) cluster_unmyelinated Unmyelinated Fiber (C) This compound This compound Applied Nodes Nodes of Ranvier (High Na+ Channel Density) This compound->Nodes Fewer sites to block Axon Axon (Distributed Na+ Channels) This compound->Axon Larger area to block Saltatory Saltatory Conduction Nodes->Saltatory Block_M Rapid Conduction Block Saltatory->Block_M More susceptible Continuous Continuous Conduction Axon->Continuous Block_U Slower Conduction Block Continuous->Block_U Less susceptible

Caption: Logical flow of differential nerve block by this compound.

Experimental_Workflow start Start prep Isolate Nerve (e.g., Rat Sciatic) start->prep mount Mount in Recording Chamber prep->mount equilibrate Equilibrate and Perfuse mount->equilibrate baseline Record Baseline CAPs (Aδ and C fibers) equilibrate->baseline apply Apply this compound baseline->apply record Record Time-Dependent Block of CAPs apply->record analyze Analyze Data (Onset, Potency) record->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound's effect on nerve fibers.

References

The Pharmacokinetics of Articaine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of articaine, with a specific focus on its metabolic conversion to the inactive metabolite, articainic acid. This document summarizes key quantitative data, details common experimental protocols, and visualizes the metabolic pathway and analytical workflows.

Introduction

This compound is an amide-type local anesthetic that is widely used in dental and other minor surgical procedures.[1] Its popularity stems from its rapid onset of action and favorable safety profile, which is largely attributed to its unique metabolic pathway.[2] Unlike other amide local anesthetics that are primarily metabolized in the liver, this compound contains an ester group that is susceptible to rapid hydrolysis by plasma esterases.[3][4] This leads to the formation of its principal and inactive metabolite, articainic acid, resulting in a short plasma half-life and reduced potential for systemic toxicity.[2][3] Understanding the pharmacokinetics of this metabolic process is crucial for optimizing dosing strategies, ensuring patient safety, and guiding further drug development.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its primary metabolite, articainic acid, from various studies. These values can vary depending on the administration route, dosage, and patient population.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueAdministration RouteReference
Elimination Half-Life (t½) ~20 minutesSubmucosal Injection[3][5]
~60 minutesIntravenous Regional Anesthesia[6]
0.54 ± 0.05 hours (α-phase)Epidural[7]
2.44 ± 0.30 hours (β-phase)Epidural[7]
5 ± 3 minutes (α-phase)Intravenous Regional Anesthesia[8]
59 ± 39 minutes (β-phase)Intravenous Regional Anesthesia[8]
Time to Maximum Plasma Concentration (Tmax) 10 - 15 minutesSubmucosal Injection (80 mg)[3]
Maximum Plasma Concentration (Cmax) ~400 µg/L (with 1:200,000 epinephrine)Submucosal Injection (80 mg)[3]
~580 µg/L (without epinephrine)Submucosal Injection (80 mg)[3]
136 - 264 ng/mLTumescent Local Anesthesia[9]
Plasma Protein Binding 70%Not Specified[3]
95%Not Specified[5]
60-80% (albumin and γ-globulins)Not Specified[10]
Total Body Clearance 8.9 ± 3.5 L/minIntravenous Regional Anesthesia[8]
Renal Clearance 12 - 28 mL/minEpidural[11]

Table 2: Pharmacokinetic Parameters of Articainic Acid

ParameterValueAdministration RouteReference
Elimination Half-Life (t½) 2.44 ± 0.30 hoursEpidural[7]
64 minutesNot Specified[12]
Maximum Plasma Concentration (Cmax) 1719 - 7292 ng/mLTumescent Local Anesthesia[9]
Plasma Protein Binding 60% - 90%Epidural[11]
Renal Clearance 84 - 160 mL/minEpidural[11]

Metabolic Pathway

This compound is primarily metabolized in the blood and tissues by non-specific plasma esterases through hydrolysis of its ester linkage.[5][6] This rapid inactivation process yields articainic acid, which is pharmacologically inactive.[5] A smaller portion of this compound, approximately 5-10%, undergoes metabolism in the liver by cytochrome P450 enzymes.[5][10] Articainic acid is then further metabolized in the kidneys via glucuronidation before being excreted in the urine.[6]

G This compound This compound ArticainicAcid Articainic Acid (Inactive Metabolite) This compound->ArticainicAcid Hydrolysis by Plasma Esterases (90-95%) This compound->ArticainicAcid Hepatic Metabolism (5-10%) ArticainicAcidGlucuronide Articainic Acid Glucuronide ArticainicAcid->ArticainicAcidGlucuronide Glucuronidation (Kidney) Urine Renal Excretion (Urine) ArticainicAcid->Urine Unchanged (75%) ArticainicAcidGlucuronide->Urine Excreted (25%)

Metabolic pathway of this compound.

Experimental Protocols

The determination of this compound and articainic acid concentrations in biological matrices, typically plasma or serum, is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique employed.[3]

Sample Collection and Preparation

A critical step in the analysis of this compound is the rapid inhibition of in-vitro hydrolysis by plasma esterases immediately after blood collection.[3]

  • Blood Collection: Venous blood samples are drawn into tubes containing an anticoagulant (e.g., EDTA) and an esterase inhibitor.

  • Plasma/Serum Separation: The blood is centrifuged to separate the plasma or serum.

  • Protein Precipitation: Proteins in the plasma/serum are precipitated using an acid, such as perchloric acid.

  • Solid-Phase Extraction (SPE): The supernatant is then passed through an SPE cartridge to isolate and concentrate this compound and articainic acid from the matrix.

  • Elution: The analytes are eluted from the SPE cartridge with an appropriate solvent.

  • Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for HPLC analysis.

HPLC-UV Method
  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column, such as a C8 or C18 column.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV absorbance is monitored at a specific wavelength, typically around 274 nm.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to a calibration curve prepared with known standards.

LC-MS/MS Method

For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often used.

  • Chromatographic System: An HPLC or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and product ions of this compound and articainic acid.

  • Internal Standard: An internal standard is typically used to improve the accuracy and precision of the quantification.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement BloodCollection Blood Collection (with Esterase Inhibitor) Centrifugation Centrifugation BloodCollection->Centrifugation Plasma Plasma/Serum Centrifugation->Plasma ProteinPrecipitation Protein Precipitation Plasma->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE Elution Elution SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution HPLC HPLC Separation (C8 or C18 column) Reconstitution->HPLC Detection Detection (UV or MS/MS) HPLC->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

Experimental workflow for this compound analysis.

Conclusion

The rapid metabolism of this compound to articainic acid via plasma esterases is a key feature that contributes to its favorable pharmacokinetic profile. This efficient inactivation pathway results in a short half-life and low systemic toxicity, making it a safe and effective local anesthetic for a wide range of clinical applications. The analytical methods for quantifying this compound and its metabolite are well-established, allowing for detailed pharmacokinetic characterization. This technical guide provides a foundational understanding for researchers and professionals involved in the study and development of local anesthetics.

References

Methodological & Application

Protocol for Assessing Articaine Efficacy in a Rat Sciatic Nerve Block Model

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive protocol for assessing the efficacy of articaine in a rat sciatic nerve block model. This compound is an amide-type local anesthetic with a rapid onset and intermediate duration of action, distinguished by its thiophene ring structure, which enhances lipid solubility, and an ester group that allows for rapid metabolism by plasma esterases.[1][2][3] These characteristics make it a subject of interest for various regional anesthesia applications. The following protocols detail the necessary procedures for in vivo evaluation of this compound's anesthetic properties, focusing on sensory and motor blockade.

Mechanism of Action

This compound, like other local anesthetics, primarily functions by blocking nerve impulse conduction through the reversible inhibition of voltage-gated sodium channels in the neuronal cell membrane.[1][4] By binding to a specific site within the inner pore of the sodium channel, this compound prevents the influx of sodium ions that is necessary for membrane depolarization and the propagation of action potentials.[1][2] This blockade is "use-dependent," meaning this compound has a higher affinity for sodium channels that are in the open or inactivated state, which are more prevalent during high-frequency neuronal firing, such as that which occurs during a pain response.[2]

Articaine_Mechanism cluster_neuron Neuron Axon cluster_extracellular Extracellular Nerve_Impulse Nerve Impulse Na_Channel_Resting Voltage-Gated Na+ Channel (Resting State) Nerve_Impulse->Na_Channel_Resting Stimulus Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Resting->Na_Channel_Open Threshold Potential Reached Depolarization Depolarization Na_Channel_Open->Depolarization Na+ Influx No_Depolarization No Depolarization (Conduction Block) Na_Channel_Open->No_Depolarization Blockade of Na+ Influx Na_Channel_Inactivated Voltage-Gated Na+ Channel (Inactivated State) Na_Channel_Inactivated->Na_Channel_Resting Repolarization Depolarization->Na_Channel_Inactivated Articaine_Ext This compound Articaine_Ext->Na_Channel_Open Binds to open/inactivated channel

This compound's mechanism of action on voltage-gated sodium channels.

Experimental Protocols

Animal Model and Preparation
  • Species: Adult male Sprague-Dawley rats (250-300g) are commonly used.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimate to the laboratory environment and handling for at least 3-5 days prior to experimentation to minimize stress-induced variability in behavioral tests.

Sciatic Nerve Block Procedure

This protocol describes a standard injection technique. For enhanced precision, ultrasound-guided injection is recommended.

  • Anesthesia: Briefly anesthetize the rat using isoflurane (2-3% in oxygen). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Positioning: Place the rat in a lateral recumbent position with the injection site facing upwards.

  • Injection Site Identification: Palpate the greater trochanter and the ischial tuberosity. The injection site is located slightly posterior and distal to the midpoint between these two landmarks.

  • Injection:

    • Prepare a sterile syringe with a 27-30 gauge needle containing the this compound solution (e.g., 50 µL of 2% or 4% this compound with 1:100,000 or 1:200,000 epinephrine) or saline control.

    • Insert the needle perpendicular to the skin, aiming towards the femur.

    • Advance the needle until a slight "pop" is felt as it passes through the fascia, or until contact is made with the femur. If bone is contacted, withdraw the needle slightly.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Slowly inject the solution over approximately 10-15 seconds.

  • Ultrasound-Guided Enhancement (Optional): A high-frequency linear ultrasound probe can be used to visualize the sciatic nerve and surrounding structures, allowing for precise needle placement and confirmation of injectate spread around the nerve.

Sciatic_Nerve_Block_Workflow start Start acclimatize Acclimatize Rat (3-5 days) start->acclimatize anesthetize Anesthetize Rat (Isoflurane) acclimatize->anesthetize position Position Rat (Lateral Recumbency) anesthetize->position locate Locate Injection Site (Palpation or Ultrasound) position->locate prepare_injection Prepare this compound Solution (e.g., 2% or 4%) locate->prepare_injection inject Inject Solution (Peri-sciatic) prepare_injection->inject assess Assess Sensory & Motor Block (Baseline and Post-injection) inject->assess end End assess->end

Experimental workflow for the rat sciatic nerve block procedure.
Assessment of Sensory Blockade

This test measures the latency of paw withdrawal from a radiant heat source.

  • Apparatus: A plantar test apparatus (e.g., Ugo Basile) consisting of a glass platform and a movable radiant heat source.

  • Procedure:

    • Place the rat in a clear plastic chamber on the glass platform and allow it to acclimate for 15-20 minutes.

    • Position the radiant heat source under the plantar surface of the hind paw of the injected limb.

    • Activate the heat source. A timer will automatically start.

    • The timer stops when the rat withdraws its paw. Record the paw withdrawal latency (PWL).

    • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

    • Perform baseline measurements before injection and at regular intervals post-injection (e.g., 5, 15, 30, 60, 90, 120 minutes) until the PWL returns to baseline.

This test determines the paw withdrawal threshold in response to a mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments of increasing stiffness.

  • Procedure:

    • Place the rat in a chamber with a wire mesh floor and allow it to acclimate.

    • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold and proceeding to filaments of increasing force.

    • A positive response is a sharp withdrawal of the paw.

    • The 50% withdrawal threshold can be determined using the up-down method.

    • Perform baseline measurements before injection and at regular intervals post-injection.

Assessment of Motor Blockade (Grip Strength Test)

This test measures the maximal force the rat can exert with its hind limb.

  • Apparatus: A grip strength meter with a hind limb grid.

  • Procedure:

    • Hold the rat by the torso and gently bring its hind paws into contact with the grid.

    • The rat will instinctively grasp the grid.

    • Gently pull the rat backward in the horizontal plane until its grip is broken.

    • The meter will record the peak force exerted.

    • Perform several trials and average the results.

    • Conduct measurements at baseline and at regular intervals post-injection until grip strength returns to pre-injection levels.

Data Presentation

Table 1: Illustrative Sensory Blockade Data (Paw Withdrawal Latency in Seconds)

Time PointSaline Control (Mean ± SEM)2% this compound (Hypothetical Mean ± SEM)4% this compound (Hypothetical Mean ± SEM)
Baseline10.2 ± 0.510.5 ± 0.610.3 ± 0.4
15 min10.1 ± 0.420.0 ± 0.020.0 ± 0.0
30 min10.3 ± 0.518.5 ± 1.220.0 ± 0.0
60 min10.0 ± 0.612.1 ± 0.917.8 ± 1.5
90 min10.2 ± 0.410.8 ± 0.713.5 ± 1.1
120 min10.1 ± 0.510.4 ± 0.511.0 ± 0.8

*Cut-off time reached, indicating complete sensory block.

Table 2: Illustrative Motor Blockade Data (Grip Strength in Grams)

Time PointSaline Control (Mean ± SEM)2% this compound (Hypothetical Mean ± SEM)4% this compound (Hypothetical Mean ± SEM)
Baseline450 ± 25445 ± 30455 ± 28
15 min448 ± 27210 ± 45150 ± 40
30 min452 ± 24180 ± 50120 ± 35
60 min445 ± 29290 ± 40200 ± 42
90 min451 ± 26430 ± 35310 ± 38
120 min449 ± 28440 ± 32425 ± 30

*Statistically significant decrease from baseline, indicating motor impairment.

Table 3: Summary of Anesthetic Efficacy (Hypothetical Data)

Parameter2% this compound4% this compound
Onset of Sensory Block ~5-10 min~3-5 min
Duration of Complete Sensory Block ~45-60 min~75-90 min
Onset of Motor Block ~10-15 min~5-10 min
Duration of Significant Motor Impairment ~60-75 min~90-105 min

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical assessment of this compound's efficacy in a rat sciatic nerve block model. By systematically evaluating both sensory and motor function over time, researchers can obtain valuable data on the onset, duration, and potency of different this compound formulations, contributing to the development of more effective and safer local anesthetic strategies.

References

Application Notes and Protocols for the Use of Articaine in Rodent Surgical Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of articaine for local anesthesia in rodent surgical procedures. The information is compiled from peer-reviewed literature and established veterinary guidelines to ensure safe and effective pain management in laboratory animals.

Introduction to this compound

This compound is an amide-type local anesthetic with a unique thiophene ring structure, which enhances its lipid solubility and tissue penetration.[1][2] It has a rapid onset of action and an intermediate duration of anesthesia.[3][4] A key feature of this compound is its ester group, which leads to rapid hydrolysis in the blood by plasma esterases, resulting in a short half-life of approximately 20-30 minutes and lower systemic toxicity compared to other amide anesthetics like lidocaine.[5][6] This makes it a potentially safer option for procedures requiring repeated doses.

Pharmacokinetics and Pharmacodynamics

  • Mechanism of Action: Like other local anesthetics, this compound blocks nerve impulse conduction by reversibly binding to and inhibiting voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials.

  • Metabolism and Excretion: this compound is primarily metabolized in the plasma and, to a lesser extent, in the liver to its inactive metabolite, articainic acid.[5] This rapid inactivation contributes to its favorable safety profile. The metabolites are then excreted by the kidneys.

Recommended Dosages

While specific literature on this compound dosage for a wide range of non-dental surgical procedures in rodents is limited, the following recommendations are extrapolated from toxicity studies, comparative efficacy studies with other local anesthetics, and general rodent anesthesia guidelines. It is crucial to calculate the dose for each animal based on its precise body weight and to dilute the stock solution to ensure accurate administration of small volumes.

Table 1: Recommended Dosages of this compound for Local Anesthesia in Rodents

SpeciesProcedure TypeRecommended Dose (mg/kg)ConcentrationNotes
Rat Minor Soft Tissue Surgery (e.g., skin incision, biopsy)10 - 201% - 2%Start with the lower end of the dose range.
Major Soft Tissue Surgery (e.g., laparotomy)20 - 401% - 2%Use with caution and monitor for systemic toxicity. Consider combination with general anesthesia.
Dental ProceduresUp to 7 (of 4% solution)4%Based on human maximum recommended dose, adjust for rodent weight.
Mouse Minor Soft Tissue Surgery (e.g., skin incision, biopsy)10 - 200.5% - 1%Dilution of the stock solution is essential for accurate dosing in mice.
Major Soft Tissue Surgery (e.g., laparotomy)20 - 300.5% - 1%Careful monitoring is required due to the smaller body mass.

Note: The no-effect level (NOEL) for repeated subcutaneous administration of this compound in rats has been established at 25 mg/kg/day.[7] The maximum recommended dose in humans is 7 mg/kg.[8] These values should be considered when determining appropriate dosages for rodent surgical procedures.

Comparison with Other Local Anesthetics

This compound has been shown to be more effective than lidocaine in some rodent studies for blocking sensory nerve conduction.[9]

Table 2: Comparison of this compound, Lidocaine, and Bupivacaine in Rodents

FeatureThis compoundLidocaineBupivacaine
Onset of Action Rapid (1-3 minutes)[3]Rapid (1-2 minutes)[10]Slower (5-10 minutes)[10]
Duration of Action Intermediate (approx. 1-2 hours)Short (approx. 1-2 hours)[10]Long (4-12 hours)[10]
Potency Higher than lidocaine[11]StandardHigh
Systemic Toxicity Lower due to rapid metabolism[5]ModerateHigher
Recommended Max Dose (Rodents) Not definitively established for all procedures4 mg/kg (mice & rats)[7][10]1-2 mg/kg (mice & rats)[7][10]

Experimental Protocols

Preparation of this compound Solution for Injection

Objective: To prepare a diluted this compound solution for safe and accurate administration in rodents.

Materials:

  • This compound hydrochloride 4% (40 mg/mL) with epinephrine 1:100,000 or 1:200,000

  • Sterile saline (0.9% sodium chloride) for injection

  • Sterile vials

  • Syringes and needles of appropriate size (e.g., 27-30 gauge)

Procedure:

  • Calculate the required dose of this compound in mg/kg based on the specific procedure and animal's body weight.

  • Determine the final concentration needed for the injection volume to be manageable (e.g., 0.1-0.5 mL).

  • To prepare a 1% (10 mg/mL) this compound solution from a 4% (40 mg/mL) stock, dilute 1 part of the 4% this compound solution with 3 parts of sterile saline. For a 0.5% (5 mg/mL) solution, dilute 1 part of 4% this compound with 7 parts of sterile saline.

  • Draw the calculated volume of the diluted solution into a sterile syringe.

Local Infiltration for Abdominal Surgery (Laparotomy)

Objective: To provide localized anesthesia of the abdominal wall for a midline laparotomy.

Procedure:

  • Anesthetize the rodent using a primary anesthetic agent (e.g., isoflurane, ketamine/xylazine).

  • Place the animal in a supine position and aseptically prepare the surgical site.

  • Using a 27-30 gauge needle, perform a line block by injecting the prepared this compound solution subcutaneously along the planned incision line (linea alba).

  • Aspirate before injecting to ensure the needle is not in a blood vessel.

  • Inject the solution slowly as the needle is withdrawn.

  • For a wider area of anesthesia, a ring block can be performed by infiltrating the subcutaneous tissue circumferentially around the entire surgical site.[7]

  • Wait for the onset of action (approximately 1-3 minutes) before making the initial incision.

Histological Analysis of Nerve Tissue After this compound Injection (Rat Model)

This protocol is adapted from a study evaluating the effects of this compound on the mental nerve in rats.[1]

Objective: To assess the histological changes in nerve tissue following the administration of this compound.

Experimental Design:

  • Animals: Male Wistar rats (e.g., 200-250g).

  • Groups:

    • Group 1: 4% this compound with 1:100,000 epinephrine.

    • Group 2: 2% lidocaine with 1:100,000 epinephrine (as a comparator).

    • Group 3: Saline control.

  • Anesthesia: General anesthesia (e.g., thiopental, 40 mg/kg, intraperitoneally).

Procedure:

  • Anesthetize the rats with the chosen general anesthetic.

  • Inject a small volume (e.g., 0.1 mL) of the respective solution into the mental foramen region.

  • After a set period (e.g., 24 hours), euthanize the animals.

  • Dissect the mandible and fix the tissue in 10% buffered formalin.

  • Decalcify the bone using a suitable agent (e.g., EDTA solution).

  • Process the tissue for paraffin embedding.

  • Section the tissue (e.g., 5 µm thickness) and mount on slides.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the slides under a light microscope to evaluate for any signs of inflammation or nerve damage.

Visualizations

Mechanism of Action of this compound

Articaine_Mechanism_of_Action cluster_neuron Neuron Axon Na_channel Voltage-gated Na+ Channel Extracellular Intracellular Articaine_int This compound (Intracellular) Na_ion_int Na+ Blocked_impulse Blocked Nerve Impulse Na_channel:p2->Blocked_impulse Influx Blocked Articaine_ext This compound (Extracellular) Articaine_ext->Na_channel:p1 Diffuses across membrane Articaine_int->Na_channel:p2 Binds to channel Na_ion_ext Na+ Na_ion_ext->Na_channel:p1 Influx Nerve_impulse Nerve Impulse (Action Potential)

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Experimental Workflow for Local Anesthetic Administration and Surgical Procedure

Surgical_Workflow start Start animal_prep Animal Preparation (Weighing, General Anesthesia) start->animal_prep surgical_site_prep Surgical Site Preparation (Hair removal, Aseptic Scrub) animal_prep->surgical_site_prep articaine_admin This compound Administration (Line or Ring Block) surgical_site_prep->articaine_admin onset_wait Wait for Onset (1-3 minutes) articaine_admin->onset_wait check_anesthesia Check Anesthetic Depth (Toe Pinch) onset_wait->check_anesthesia check_anesthesia->articaine_admin Insufficient surgical_procedure Perform Surgical Procedure check_anesthesia->surgical_procedure Sufficient post_op_care Post-operative Care (Analgesia, Monitoring) surgical_procedure->post_op_care end End post_op_care->end

Caption: Experimental workflow for local anesthesia with this compound in rodent surgery.

Safety Considerations and Monitoring

  • Systemic Toxicity: Although this compound has a good safety profile, accidental intravascular injection or overdose can lead to central nervous system and cardiovascular toxicity. Signs include muscle twitching, seizures, respiratory depression, and cardiac arrhythmias.

  • Epinephrine: Most commercial preparations of this compound contain epinephrine to cause vasoconstriction, which prolongs the duration of anesthesia and reduces systemic absorption. Use formulations with epinephrine cautiously in animals with cardiovascular compromise. Do not use in areas with limited collateral circulation, such as the tail and digits.

  • Monitoring: When using this compound as an adjunct to general anesthesia, monitor the animal's vital signs, including respiratory rate and depth, heart rate, and body temperature.[7] The pedal withdrawal reflex (toe pinch) should be used to assess the depth of both local and general anesthesia.[7] Post-operatively, monitor for signs of pain and provide additional analgesia as needed.

Conclusion

This compound is a valuable local anesthetic for rodent surgical procedures due to its rapid onset, intermediate duration of action, and favorable safety profile. By following the recommended dosages, administration protocols, and safety precautions outlined in these notes, researchers can effectively manage perioperative pain in their animal models, thereby improving animal welfare and the quality of scientific outcomes. Further research is warranted to establish more specific dosage guidelines for a broader range of surgical procedures in different rodent species.

References

Application Notes: Articaine in Peripheral Nerve Block Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Articaine is an amide-type local anesthetic that has gained significant popularity, particularly in dentistry, and is increasingly studied for various peripheral nerve block applications.[1][2] Chemically, it is unique due to the presence of a thiophene ring instead of a benzene ring, which enhances its lipid solubility and allows for better tissue penetration.[1][3][4] Furthermore, this compound contains an ester group in its structure, leading to rapid metabolism by plasma esterases.[1][3][5][6] This results in a shorter half-life compared to other amide local anesthetics like lidocaine, which may reduce the risk of systemic toxicity, especially with repeated injections.[1][4] this compound is an intermediate-potency, short-acting local anesthetic with a rapid onset of action.[5][6][7] It is commonly formulated as a 4% solution with epinephrine (1:100,000 or 1:200,000) to provide vasoconstriction, thereby localizing the anesthetic effect and prolonging its duration.[5][8]

Mechanism of Action

Similar to other local anesthetics, this compound's primary mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[3][5] By reversibly binding to the α-subunit of these channels from within the nerve cell, this compound inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane.[3][5] This prevention of depolarization blocks the propagation of nerve impulses, resulting in a temporary and reversible loss of sensation in the innervated area.[1][3] The unionized form of this compound allows it to diffuse across the nerve sheath and membrane, while the ionized form is active at the sodium channel.[8]

Applications in Peripheral Nerve Blocks

This compound is effective for local infiltration and peripheral nerve blocks.[5][6][7] While extensively used in dental procedures for inferior alveolar nerve blocks and maxillary infiltrations, its application extends to other regional anesthesia techniques such as spinal, epidural, and ocular blocks.[5][6][7] Comparative studies have shown that its clinical effects are generally not significantly different from other short-acting local anesthetics like lidocaine and prilocaine.[5][6][7] However, some research suggests this compound may have a higher success rate than lidocaine in certain applications, such as mandibular blocks and infiltrations.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies involving this compound for peripheral nerve blocks.

Table 1: Pharmacokinetic and Physicochemical Properties

PropertyThis compoundLidocaineReference(s)
Anesthetic Type Amide with an ester groupAmide[1]
pKa 7.87.9[5]
Protein Binding 94%64%[5]
Elimination Half-life ~20-42 minutes~90 minutes[1][4][9]
Metabolism 90% plasma esterases, 10% liverPrimarily liver[9]

Table 2: Comparative Efficacy of 4% this compound vs. 2% Lidocaine in Peripheral Nerve Blocks

Parameter4% this compound (with Epinephrine)2% Lidocaine (with Epinephrine)Study ContextReference(s)
Anesthetic Success Rate (Infiltration) 2.78 to 3.81 times more likely to be successful-Maxillary and mandibular infiltrations[1][9]
Anesthetic Success Rate (IANB) 1.5 times more successful; 71-97%72-93%Inferior Alveolar Nerve Block (IANB) for irreversible pulpitis[9][10]
Mean Onset of Pulpal Anesthesia Significantly fasterSlower-[9]
Mean Onset of Action (IANB) 56.57 ± 9.8 seconds88.26 ± 12.87 secondsIANB for extractions[11]
Mean Duration of Pulpal Anesthesia 106 minutes61 minutes-[9]
Mean Duration of Anesthetic Effect (IANB) 231 ± 57.15 minutes174.80 ± 37.02 minutesIANB for extractions[11]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for evaluating this compound in peripheral nerve blocks.

Protocol 1: Comparative Efficacy of this compound and Lidocaine for Inferior Alveolar Nerve Block (IANB) in Patients with Symptomatic Irreversible Pulpitis

  • Objective: To compare the anesthetic efficacy of 4% this compound with 1:100,000 epinephrine to 2% lidocaine with 1:100,000 epinephrine for IANB in patients experiencing pain from irreversible pulpitis.

  • Study Design: A double-blind, randomized controlled trial.[10]

  • Participants: Patients diagnosed with symptomatic irreversible pulpitis in mandibular posterior teeth.[10]

  • Materials:

    • Anesthetic agents: 4% this compound with 1:100,000 epinephrine and 2% lidocaine with 1:100,000 epinephrine.

    • Standard dental syringes and needles.

    • Heft-Parker Visual Analogue Scale (HP-VAS) for pain assessment.[10]

    • Electric pulp tester.

  • Procedure:

    • Pre-operative Assessment: Record the patient's baseline pain score using the HP-VAS.

    • Randomization: Randomly assign patients to receive either the this compound or lidocaine solution. The patient, operator, and assessor are blinded to the anesthetic agent used.[10]

    • Anesthetic Administration: Administer a standard inferior alveolar nerve block.

    • Efficacy Assessment:

      • After 15 minutes, assess for lip numbness.

      • Use an electric pulp tester to confirm pulpal anesthesia (no response to maximum stimulus).

      • Initiate the dental procedure (e.g., access cavity preparation).

      • During the procedure, ask the patient to rate their pain on the HP-VAS. Anesthetic success is defined as a score of 54 mm or less on the HP-VAS.[10]

    • Data Analysis: Compare the success rates between the two groups using statistical tests such as the Chi-square test.[10]

Protocol 2: Assessment of Onset and Duration of Action of Different Local Anesthetics in a Peripheral Nerve Block Model

  • Objective: To quantify and compare the onset of action and duration of anesthesia for different local anesthetics in a specific peripheral nerve block (e.g., sciatic nerve block).

  • Study Design: Prospective, randomized study.[12]

  • Subjects: Human volunteers or patients undergoing a procedure requiring a peripheral nerve block.

  • Materials:

    • Local anesthetic solutions (e.g., 4% this compound, 2% lidocaine, 0.5% bupivacaine).

    • Ultrasound machine for nerve localization.

    • Nerve stimulator.

    • Sensory testing equipment (e.g., pinprick, cold test).

    • Motor function assessment scale (e.g., Bromage scale).

  • Procedure:

    • Baseline Assessment: Evaluate and record baseline sensory and motor function in the target nerve distribution.

    • Block Administration: Perform the peripheral nerve block using ultrasound guidance to ensure accurate perineural injection.[12][13] A fixed volume of the randomly assigned local anesthetic is injected.

    • Onset Time Measurement:

      • Begin sensory testing (e.g., pinprick) every 2 minutes after injection.

      • Record the time to complete sensory loss in the nerve's distribution as the onset of action.

    • Duration of Action Measurement:

      • After the block has taken effect, continue to assess sensory and motor function at regular intervals (e.g., every 30 minutes).

      • The duration of the sensory block is the time from the onset of anesthesia until the return of normal sensation.

      • The duration of the motor block is the time until the return of normal motor function.

    • Data Analysis: Use statistical methods like ANOVA to compare the mean onset times and durations between the different anesthetic groups.[11]

Visualizations

cluster_membrane Nerve Cell Membrane cluster_channel Voltage-Gated Na+ Channel cluster_intracellular Intracellular Space p1 Articaine_ion This compound (Ionized) p2 Na_in Na+ Influx Nerve_Impulse Nerve Impulse Propagation Articaine_un This compound (Unionized) Articaine_un->Articaine_ion Ionization Articaine_ion->Na_in Blocked_Impulse Blocked Nerve Impulse cluster_membrane cluster_membrane

Caption: Mechanism of action of this compound at the voltage-gated sodium channel.

Start Patient Recruitment (e.g., Irreversible Pulpitis) Screening Inclusion/Exclusion Criteria Screening Start->Screening Consent Informed Consent Screening->Consent Randomization Randomization (this compound vs. Control Group) Consent->Randomization GroupA Group A: Administer this compound Randomization->GroupA Group A GroupB Group B: Administer Control (e.g., Lidocaine) Randomization->GroupB Group B Block Peripheral Nerve Block Administration GroupA->Block GroupB->Block Assessment Assess Block Efficacy (Onset, Success, Duration) Block->Assessment Data Data Collection (e.g., VAS, Pulp Test) Assessment->Data Analysis Statistical Analysis Data->Analysis Results Results & Conclusion Analysis->Results

Caption: Experimental workflow for a comparative peripheral nerve block study.

Success Anesthetic Success Anesthetic Anesthetic Factors Success->Anesthetic Patient Patient Factors Success->Patient Technique Technique Factors Success->Technique Conc Concentration (e.g., 4%) Anesthetic->Conc PKA pKa & Onset Anesthetic->PKA Lipo Lipid Solubility Anesthetic->Lipo Anatomy Anatomical Variation Patient->Anatomy Tissue Tissue pH (Inflammation) Patient->Tissue Anxiety Patient Anxiety Patient->Anxiety Accuracy Injection Accuracy Technique->Accuracy Guidance Guidance (e.g., Ultrasound) Technique->Guidance Volume Volume of Anesthetic Technique->Volume

References

Application Notes and Protocols for the Preparation of Buffered Articaine Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Local anesthetic solutions, such as articaine hydrochloride, are often acidified to a low pH (3-5) to enhance their stability and solubility, particularly when combined with a vasoconstrictor like epinephrine[1][2]. However, this acidity can lead to a burning sensation upon injection and may delay the onset of anesthesia[1]. Buffering the anesthetic solution to a physiological pH immediately before administration can mitigate these effects by increasing the proportion of the uncharged base form of the anesthetic, which more readily penetrates the nerve membrane[2]. These application notes provide detailed protocols for the preparation of buffered this compound solutions for experimental use, along with stability data and a summary of key quantitative parameters.

Data Presentation: Quantitative Summary of Buffered this compound Preparations

The following table summarizes various formulations and parameters for the preparation of buffered this compound solutions based on published research.

Parameter4% this compound with 1:100,000 Epinephrine4% this compound with 1:200,000 Epinephrine2% this compound with 1:200,000 Epinephrine (Buffered)Reference(s)
Buffering Agent 8.4% Sodium Bicarbonate8.4% Sodium Bicarbonate8.4% Sodium Bicarbonate (diluted)[1][3][4][5]
Volume Ratio (Anesthetic:Buffer) 10:19:1-[1][3]
Volume of 8.4% NaHCO₃ added to 1.8 mL cartridge 0.18 mL0.2 mL-[1][4][5]
Final pH (approximate) ~7.4Not explicitly stated, but intended to be near physiological pH7.35[1][6]
Initial pH of commercial solution (approximate) 3.573.32-[6]
Stability of this compound (Buffered) Chemically stable for 8 hours at 8°C and 25°C[3].Not explicitly statedNo changes in stability at room temperature or 4°C[6].[3][6]
Stability of Epinephrine (Buffered) Chemically stable for 2 hours at 8°C and 1 hour at 25°C[3].Not explicitly statedNot explicitly stated[3]

Experimental Protocols

Protocol 1: Preparation of Buffered 4% this compound with 1:100,000 Epinephrine

This protocol is based on methodologies that aim to achieve a near-physiological pH by adding 8.4% sodium bicarbonate to a standard cartridge of 4% this compound with 1:100,000 epinephrine[1][4].

Materials:

  • Commercially available 1.8 mL cartridges of 4% this compound with 1:100,000 epinephrine.

  • 8.4% sodium bicarbonate solution (sterile).

  • 1 mL sterile syringe with a fine-gauge needle (e.g., insulin syringe).

  • Sterile, apyrogenic materials and aseptic work environment (e.g., laminar flow hood)[6].

Procedure:

  • Under aseptic conditions, carefully unseal a 1.8 mL cartridge of 4% this compound with 1:100,000 epinephrine.

  • Using a sterile 1 mL syringe, withdraw and discard 0.18 mL of the this compound solution from the cartridge[1][4].

  • With a new sterile syringe, draw 0.18 mL of 8.4% sodium bicarbonate solution.

  • Inject the 0.18 mL of 8.4% sodium bicarbonate solution into the this compound cartridge.

  • Gently invert the cartridge five times to ensure thorough mixing of the solution[4].

  • The buffered solution should be used immediately after preparation to ensure the stability of epinephrine[3][7].

Protocol 2: Preparation of Buffered 2% this compound with 1:200,000 Epinephrine

This protocol describes the preparation of a lower concentration of buffered this compound, which has been shown to have comparable efficacy to the non-buffered 4% solution in some clinical scenarios[6].

Materials:

  • Commercially available 1.8 mL cartridges of 4% this compound with 1:100,000 epinephrine.

  • 8.4% sodium bicarbonate solution (sterile).

  • Sterile water for injection or other suitable sterile diluent.

  • Two sterile 1 mL syringes with fine-gauge needles.

  • Sterile, apyrogenic materials and aseptic work environment[6].

Procedure:

  • Prepare a diluted working solution of sodium bicarbonate by diluting the 8.4% stock solution to 1.344% with a sterile diluent.

  • Under aseptic conditions, take a 1.8 mL cartridge of 4% this compound with 1:100,000 epinephrine.

  • Using a sterile 1 mL syringe, withdraw and discard 0.9 mL of the anesthetic solution.

  • With a new sterile syringe, add 0.9 mL of the 1.344% sodium bicarbonate working solution to the cartridge. This results in a final solution of 2% this compound with 1:200,000 epinephrine and 0.67% sodium bicarbonate, with a pH of approximately 7.4[6].

  • Gently mix the solution by inverting the cartridge.

  • Use the prepared solution immediately.

Mandatory Visualizations

Experimental Workflow for Buffering this compound

G cluster_prep Preparation of Buffering Agent cluster_this compound This compound Cartridge Preparation cluster_mixing Buffering and Mixing cluster_final Final Product start_buffer Start with 8.4% Sodium Bicarbonate Solution dilute_buffer For 2% this compound Protocol: Dilute to 1.344% working solution start_buffer->dilute_buffer If required start_this compound Select 1.8 mL cartridge of 4% this compound with Epinephrine remove_solution Withdraw and discard a specific volume of This compound solution start_this compound->remove_solution add_buffer Add an equal volume of 8.4% or diluted NaHCO₃ to the cartridge remove_solution->add_buffer mix Gently invert the cartridge to ensure thorough mixing add_buffer->mix final_product Buffered this compound Solution (Ready for immediate use) mix->final_product

Caption: Workflow for the preparation of buffered this compound solutions.

Simplified Signaling Pathway of this compound Action

G cluster_membrane Nerve Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Axoplasm) Na_channel Voltage-gated Sodium Channel Block Blockage of Na+ Influx Na_channel->Block Inhibits channel opening Articaine_base This compound (Uncharged Base) Articaine_cation This compound (Charged Cation) Articaine_base->Articaine_cation Protonation Articaine_cation->Na_channel Binds to receptor site No_AP No_AP Block->No_AP Prevents Action Potential (Nerve Conduction Block)

Caption: Simplified mechanism of action for this compound as a local anesthetic.

References

Troubleshooting & Optimization

impact of epinephrine concentration on articaine efficacy and duration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving the impact of epinephrine concentration on articaine efficacy and duration.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of epinephrine when combined with this compound?

A1: Epinephrine is a vasoconstrictor added to this compound solutions to decrease local blood flow. This slows the systemic absorption of this compound, which in turn prolongs the duration of the anesthetic effect at the injection site and reduces the risk of systemic toxicity.[1][2][3][4] For surgical procedures, the vasoconstrictive properties of epinephrine also provide the benefit of improved visualization of the surgical field due to reduced bleeding.[5][6]

Q2: How does varying the epinephrine concentration (e.g., 1:100,000 vs. 1:200,000) affect the clinical efficacy of 4% this compound?

A2: Multiple clinical trials have demonstrated that there is no statistically significant difference in the anesthetic success rate, or efficacy, between 4% this compound with 1:100,000 epinephrine and 4% this compound with 1:200,000 epinephrine for routine dental procedures.[1][6][7][8] Both concentrations are considered equally effective in producing a successful nerve block.[1]

Q3: Does a higher concentration of epinephrine lead to a faster onset of anesthesia?

A3: The concentration of epinephrine does not significantly influence the onset time of pulpal anesthesia.[9][10] Studies have shown similar onset times for 4% this compound with both 1:100,000 and 1:200,000 epinephrine concentrations.[1][7][9]

Q4: What is the impact of different epinephrine concentrations on the duration of anesthesia?

A4: While some studies report no statistically significant difference in the duration of anesthesia between the two common concentrations,[1][7] others have found that a higher concentration of epinephrine (1:100,000) can lead to a longer duration of pulpal anesthesia compared to a lower concentration (1:200,000).[9][11] However, a decrease in epinephrine concentration does correlate with a decline in the duration of pulpal anesthesia and total anesthetic efficacy.[10] For soft tissue anesthesia, the duration is also generally shorter with lower epinephrine concentrations.[10]

Q5: Are there any significant hemodynamic differences between this compound formulations with 1:100,000 and 1:200,000 epinephrine?

A5: While the likelihood of hemodynamic changes with this compound containing epinephrine is dose-dependent, for routine dental procedures, the differences between 1:100,000 and 1:200,000 concentrations are generally not clinically significant in healthy patients.[1][12] Some studies have noted slightly greater changes in systolic blood pressure and pulse rate with the 1:100,000 concentration, but these differences were not statistically significant.[1] Overall, both formulations are considered safe with no statistically significant hemodynamic changes in healthy individuals.[13][14]

Q6: When is a 1:100,000 epinephrine concentration preferred over a 1:200,000 concentration?

A6: A 1:100,000 epinephrine concentration is preferred in situations where more profound hemostasis and improved visualization of the surgical field are necessary.[5][6]

Troubleshooting Guides

Issue: Inconsistent onset times in experimental subjects.

  • Possible Cause: Variability in injection technique.

    • Troubleshooting Step: Ensure a standardized injection protocol is strictly followed for all subjects. This includes needle gauge, depth of insertion, and aspiration before injection to avoid intravascular administration.

  • Possible Cause: Anatomical variations among subjects.

    • Troubleshooting Step: While difficult to control, acknowledge this as a potential variable. Ensure a sufficiently large sample size to minimize the impact of individual anatomical differences on statistical outcomes.

  • Possible Cause: Inaccurate measurement of anesthesia onset.

    • Troubleshooting Step: Utilize a standardized and objective method for determining the onset of anesthesia, such as an electric pulp tester (EPT). Define a clear threshold for what constitutes the onset of anesthesia.[7][9][10]

Issue: Shorter than expected duration of anesthesia.

  • Possible Cause: Incorrect epinephrine concentration in the prepared solution.

    • Troubleshooting Step: Verify the concentration of epinephrine in the this compound solution using appropriate analytical methods before administration.

  • Possible Cause: Rapid systemic absorption.

    • Troubleshooting Step: Ensure the injection was not intravascular by performing an aspiration test before injecting the anesthetic solution.[15]

  • Possible Cause: The formulation without epinephrine was used.

    • Troubleshooting Step: Studies have shown that this compound formulations without epinephrine have a significantly shorter duration of anesthesia and lower efficacy.[7][10] Confirm that the formulation includes a vasoconstrictor.

Issue: Unexpected hemodynamic changes in subjects.

  • Possible Cause: Accidental intravascular injection.

    • Troubleshooting Step: This can lead to systemic toxicity and more pronounced cardiovascular effects.[5][15] Always aspirate before injecting to prevent this. Have resuscitative equipment and medication available.[5][15]

  • Possible Cause: Patient anxiety.

    • Troubleshooting Step: Anxiety can independently affect heart rate and blood pressure. Monitor and record baseline vital signs before the procedure and create a calm experimental environment to minimize anxiety-related hemodynamic changes.

  • Possible Cause: Pre-existing medical conditions.

    • Troubleshooting Step: Ensure thorough screening of subjects for any underlying cardiovascular conditions or use of medications that could interact with epinephrine.[2][12]

Data Presentation

Table 1: Onset of Pulpal Anesthesia with 4% this compound and Varying Epinephrine Concentrations

Epinephrine ConcentrationMean Onset Time (minutes)Study
1:100,0001.4[1]
1:200,0002.0[1]
1:100,0007.4[9][11]
1:200,0007.7[9][11]
1:100,0001.4[16]
1:200,0001.6[16]

Table 2: Duration of Pulpal Anesthesia with 4% this compound and Varying Epinephrine Concentrations

Epinephrine ConcentrationMean Duration (minutes)Study
1:100,000~240 (4 hours)[1]
1:200,000~240 (4 hours)[1]
1:100,000106.6[9][11]
1:200,00088.0[9][11]
1:100,00066.3[16]
1:200,00056.7[16]

Experimental Protocols

Protocol 1: Evaluation of Anesthetic Efficacy, Onset, and Duration

This protocol is based on a prospective, randomized, double-blind, crossover clinical study design.[1][10][12]

  • Subject Recruitment:

    • Recruit healthy adult volunteers with no contraindications to local anesthetics or epinephrine.

    • Obtain informed consent from all participants.

    • Exclude patients with hypertension, cardiovascular disease, hyperthyroidism, pregnancy, or allergies to the local anesthetic.[2]

  • Anesthetic Solutions:

    • Prepare standardized cartridges of 4% this compound with 1:100,000 epinephrine and 4% this compound with 1:200,000 epinephrine.

    • The solutions should be indistinguishable to the administrator and the subject to maintain blinding.

  • Procedure:

    • In the first session, randomly assign each subject to receive either the 1:100,000 or 1:200,000 epinephrine formulation for an inferior alveolar nerve block (IANB) on one side of the mandible.[1]

    • Record baseline vital signs (systolic and diastolic blood pressure, pulse rate, and oxygen saturation).[2][12]

    • Administer a standardized volume (e.g., 1.8 mL) of the anesthetic solution.

    • Measure vital signs at set intervals (e.g., 5 minutes) after the injection.[1]

    • Determine the onset of pulpal anesthesia using an electric pulp tester (EPT) on a designated tooth (e.g., first molar). The onset is the time taken to achieve no response at the maximum EPT output.[7][9]

    • Measure the duration of pulpal anesthesia by testing with the EPT at regular intervals until the subject's response returns to the baseline reading.[9]

    • In a second session, after a suitable washout period, repeat the procedure on the contralateral side using the other anesthetic formulation.[1]

  • Data Analysis:

    • Use appropriate statistical tests (e.g., t-test, Mann-Whitney U-test) to compare the onset, duration, and hemodynamic changes between the two formulations.[1]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_session1 Session 1 cluster_washout Washout Period cluster_session2 Session 2 (Crossover) cluster_analysis Data Analysis subject_recruitment Subject Recruitment (Healthy Volunteers) randomization Randomization subject_recruitment->randomization blinding Double-Blinding (Subject & Operator) randomization->blinding baseline_vitals1 Baseline Vital Signs blinding->baseline_vitals1 injection1 Administer this compound with Randomized Epinephrine Conc. baseline_vitals1->injection1 measurements1 Measure Onset, Duration, & Hemodynamic Changes injection1->measurements1 washout Sufficient Time for Drug Clearance measurements1->washout baseline_vitals2 Baseline Vital Signs washout->baseline_vitals2 injection2 Administer this compound with Alternate Epinephrine Conc. baseline_vitals2->injection2 measurements2 Measure Onset, Duration, & Hemodynamic Changes injection2->measurements2 data_analysis Statistical Comparison of Efficacy, Duration, & Safety measurements2->data_analysis

Caption: Crossover clinical trial workflow for comparing this compound formulations.

signaling_pathway cluster_this compound This compound Action cluster_epinephrine Epinephrine Action cluster_outcome Combined Effect This compound This compound na_channel Voltage-Gated Sodium Channels This compound->na_channel blocks nerve_impulse Block Nerve Impulse Propagation na_channel->nerve_impulse anesthesia Local Anesthesia nerve_impulse->anesthesia prolonged_duration Prolonged Duration of Anesthesia epinephrine Epinephrine alpha_receptors Alpha-Adrenergic Receptors epinephrine->alpha_receptors stimulates vasoconstriction Vasoconstriction of Local Blood Vessels alpha_receptors->vasoconstriction slowed_absorption Slowed Systemic Absorption of this compound vasoconstriction->slowed_absorption slowed_absorption->prolonged_duration

Caption: Mechanism of action for this compound with epinephrine.

References

Technical Support Center: Managing and Preventing Self-Inflicted Injuries After Articaine Use in Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and preventing self-inflicted injuries in laboratory animals following the administration of articaine.

Troubleshooting Guides

This section addresses specific issues that may arise during or after experimental procedures involving this compound.

Issue 1: Animal is Exhibiting Self-Injurious Behavior (e.g., chewing on lips, tongue, or inside of the cheek) After this compound Administration.

Question: How can I stop an animal from causing further self-inflicted injury after this compound administration?

Answer:

Immediate intervention is crucial to prevent further tissue damage.

  • Physical Separation: If feasible and safe, gently separate the animal's mouth from the area it is chewing. This may involve careful handling and observation.

  • Soft Diet and Environmental Enrichment: Provide a soft diet to prevent further irritation to the oral cavity.[1][2][3] Ensure easy access to water. Introducing novel enrichment items can redirect the animal's attention away from the numb area.

  • Reversal Agent Administration: Consider the administration of a reversal agent to decrease the duration of soft-tissue anesthesia. Phentolamine mesylate, an α-adrenergic antagonist, has been shown to accelerate recovery from local anesthetics containing vasoconstrictors like epinephrine.[4][5] It works by causing vasodilation, which increases the local blood flow and enhances the removal of the local anesthetic from the injection site.[6]

Issue 2: Uncertainty About the Appropriate Dose of Phentolamine Mesylate for this compound Reversal.

Question: What is the recommended dosage of phentolamine mesylate to reverse this compound-induced soft-tissue anesthesia in different animal models?

Answer:

While specific dosages for this compound reversal in all laboratory species are not extensively documented, a common approach in human clinical trials is a 1:1 cartridge ratio of phentolamine mesylate to the local anesthetic administered.[2][6] For animal research, dosage adjustments are necessary. A case study in a dog for treating norepinephrine extravasation used a subcutaneous infusion of 10 mg of phentolamine mesylate diluted in 10 mL of sterile saline, administered in small aliquots.[7] Another study in dogs investigating hemorrhagic shock used a 5 mg intravenous bolus of phentolamine.[8]

Quantitative Data on Phentolamine Mesylate Dosage (Human Clinical Trials):

SpeciesLocal Anesthetic AdministeredPhentolamine Mesylate DoseOutcome
Human (Adults & Adolescents)2% Lidocaine w/ 1:100,000 Epinephrine; 4% this compound w/ 1:100,000 Epinephrine; 4% Prilocaine w/ 1:200,000 Epinephrine; or 2% Mepivacaine w/ 1:20,000 Levonordefrin0.4 mg (1 cartridge)Median lip recovery time reduced by 75-85 minutes.[4][5]
Human (Pediatric, 4-11 years)2% Lidocaine w/ 1:100,000 Epinephrine1:1 cartridge ratio to local anestheticMedian recovery time to normal lip sensation was 60 minutes vs. 135 minutes for control.[9]

Note: These human dosages should be used as a starting point for dose-finding studies in specific animal models, considering species-specific differences in metabolism and response.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of self-inflicted injury after this compound use in animals?

A1: Be observant for the following signs in the post-anesthetic period:

  • Excessive chewing or licking of the lips, tongue, or inner cheeks.

  • Vocalization or signs of distress.[10]

  • Visible trauma to the oral tissues, such as redness, swelling, lacerations, or ulcerations.

  • Reluctance to eat or drink.

  • Pawing at the mouth.

Q2: How can I prevent self-inflicted injuries before they occur?

A2: Proactive measures can significantly reduce the incidence of self-inflicted injuries:

  • Use of Reversal Agents: Administering phentolamine mesylate at the end of the procedure can shorten the duration of soft-tissue numbness, thereby reducing the window of opportunity for self-injury.[6][11]

  • Post-Procedure Monitoring: Closely monitor animals during the recovery period until normal sensation returns.[12]

  • Environmental Modifications: House animals in cages that are free of sharp edges or objects they could use to cause harm.

  • Dietary Adjustments: Provide soft food for at least 24 hours post-procedure to minimize oral irritation and discomfort.[1][2]

Q3: Is there a standardized way to assess the severity of self-inflicted oral injuries?

A3: While a universally accepted scoring system for this compound-induced oral self-injury in all lab animals is not established, you can adapt existing self-injury scoring systems. A detailed assessment protocol is crucial for consistent data collection.

Experimental Protocol: Assessment of Self-Inflicted Oral Injury in Rodents

Objective: To quantify the incidence and severity of self-inflicted oral injuries following mandibular nerve block with this compound.

Materials:

  • This compound (4% with 1:100,000 epinephrine)

  • Appropriate size needles and syringes for the animal model

  • Digital camera for documentation

  • Scoring sheet (see table below)

Procedure:

  • Anesthetize the animal according to your approved institutional protocol.

  • Administer a unilateral mandibular nerve block with this compound. The contralateral side can serve as a control.

  • House the animal individually post-procedure to ensure any observed injuries are self-inflicted.

  • Observe the animal continuously for the first hour and then at regular intervals (e.g., every 30 minutes for the first 4 hours, then hourly) for signs of self-injurious behavior.

  • At each observation point, visually inspect the oral cavity (lips, tongue, buccal mucosa) for any signs of trauma.

  • Score the severity of any observed injuries using a standardized scoring system.

Quantitative Data: Scoring System for Self-Inflicted Oral Injury

ScoreDescription of Injury
0No visible injury.
1Mild erythema (redness) or slight swelling of the lips, tongue, or buccal mucosa.
2Moderate erythema and swelling, with or without small, superficial abrasions or lacerations (<2mm).
3Severe erythema and swelling, with distinct ulceration or lacerations (2-5mm).
4Extensive ulceration or deep lacerations (>5mm), with or without active bleeding.
5Severe tissue damage, including significant tissue loss or amputation of a portion of the tongue or lip.

Q4: What are the key considerations when designing an experiment to test the efficacy of a preventative measure for self-inflicted injuries?

A4: A well-designed experiment is essential for valid results.

Experimental Workflow:

ExperimentalWorkflow cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure AnimalAcclimation Animal Acclimation & Baseline Assessment Randomization Randomization into Treatment Groups AnimalAcclimation->Randomization Anesthesia General Anesthesia Randomization->Anesthesia ArticaineAdmin This compound Administration (Mandibular Block) Anesthesia->ArticaineAdmin TreatmentAdmin Administration of Test Compound (e.g., Phentolamine) or Placebo ArticaineAdmin->TreatmentAdmin BehavioralObs Behavioral Observation & Scoring of Self-Injury TreatmentAdmin->BehavioralObs DataCollection Data Collection at Predetermined Timepoints BehavioralObs->DataCollection Analysis Data Analysis DataCollection->Analysis

Caption: Experimental workflow for evaluating preventative measures for self-inflicted injuries.

Q5: What is the signaling pathway involved in this compound's mechanism of action and its reversal by phentolamine?

A5: this compound, an amide local anesthetic, blocks voltage-gated sodium channels in nerve cell membranes, preventing the propagation of action potentials and thus blocking the sensation of pain.[13] It is often formulated with epinephrine, a vasoconstrictor, which acts on α-adrenergic receptors to constrict local blood vessels. This reduces systemic absorption of this compound, prolonging its anesthetic effect. Phentolamine mesylate is a non-selective α-adrenergic antagonist. It competitively blocks the α-adrenergic receptors, leading to vasodilation. This increased blood flow accelerates the removal of this compound from the injection site, thereby shortening the duration of anesthesia.[6][14]

Signaling Pathway:

SignalingPathway cluster_this compound This compound Action cluster_Epinephrine Epinephrine Action cluster_Phentolamine Phentolamine Reversal This compound This compound NaChannel Voltage-gated Na+ Channel This compound->NaChannel Blocks ActionPotential Action Potential Propagation NaChannel->ActionPotential Inhibits PainSignal Pain Signal Transmission ActionPotential->PainSignal Prevents Epinephrine Epinephrine AlphaReceptor α-Adrenergic Receptor Epinephrine->AlphaReceptor Activates Vasoconstriction Vasoconstriction AlphaReceptor->Vasoconstriction Induces Vasodilation Vasodilation AlphaReceptor->Vasodilation Leads to ArticaineRemoval This compound Removal Vasoconstriction->ArticaineRemoval Decreases Phentolamine Phentolamine Mesylate Phentolamine->AlphaReceptor Blocks Vasodilation->ArticaineRemoval Increases

Caption: Mechanism of this compound anesthesia and phentolamine reversal.

References

chemical stability of articaine hydrochloride solutions under laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the chemical stability of articaine hydrochloride solutions under laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound hydrochloride?

A1: The primary degradation pathway for this compound hydrochloride in aqueous solutions is the hydrolysis of its methyl ester group. This reaction is catalyzed by plasma esterases in vivo and can also occur under laboratory conditions, especially at non-optimal pH and elevated temperatures. The hydrolysis results in the formation of articainic acid, which is a pharmacologically inactive metabolite.[1][2] Further degradation can occur through cleavage of the carboxylic acid, formation of an amino acid group by internal cyclization, and oxidation.[1]

Q2: How stable is a buffered 4% this compound hydrochloride solution with 1:100,000 epinephrine at room temperature and under refrigeration?

A2: A buffered 4% this compound hydrochloride solution with 1:100,000 epinephrine demonstrates good chemical stability for this compound itself over an 8-hour period at both 8°C (refrigerated) and 25°C (room temperature), with no significant degradation observed. However, the epinephrine component is considerably less stable. At 25°C, epinephrine concentration significantly decreases after just one hour. Under refrigeration at 8°C, epinephrine remains chemically stable for up to two hours.[3]

Q3: What are the recommended storage conditions for this compound hydrochloride solutions to ensure stability?

A3: To ensure the stability of this compound hydrochloride solutions, it is recommended to store them protected from light and at controlled temperatures. Short-term storage at 0-4°C (days to weeks) and long-term storage at -20°C (months to years) in a dry, dark environment are advisable for the pure compound.[2] For formulated solutions, especially those containing epinephrine, refrigeration is crucial to prolong the shelf-life of the vasoconstrictor.[3] Avoid high temperatures as they can accelerate hydrolysis.[4]

Q4: Does the manufacturing process affect the stability of this compound hydrochloride solutions?

A4: Yes, the manufacturing process can impact stability. This compound solutions produced via aseptic manufacturing generally exhibit lower concentrations of potential impurities related to both this compound and epinephrine compared to those produced by terminal sterilization (autoclaving). The heat from terminal sterilization can cause a 0.1-0.2% loss of this compound due to hydrolysis to articainic acid and a more significant degradation of epinephrine (around 4-6%).[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency in this compound solution Hydrolysis: The ester linkage in this compound hydrochloride is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures, leading to the formation of inactive articainic acid.[1][2]- Ensure the pH of the solution is maintained within the optimal range (typically acidic for storage to improve solubility and stability).- Store solutions at recommended temperatures (refrigeration for short-term, frozen for long-term).[2]- Prepare solutions fresh when possible, especially for critical applications.
Discoloration of the solution (e.g., pinkish or yellowish tint) Epinephrine Oxidation: In formulations containing epinephrine, oxidation of the epinephrine can lead to the formation of colored degradation products like adrenochrome. This is accelerated by light and higher temperatures.- Protect the solution from light by using amber vials or by wrapping the container in foil.- Store at controlled room temperature or under refrigeration as specified.[3]- Discard any solution that shows discoloration.
Precipitate formation in the solution pH Shift: A significant shift in the pH of the solution can affect the solubility of this compound hydrochloride, leading to precipitation.- Verify the pH of your buffer and final solution.- Ensure compatibility with all excipients and container materials.- If buffering, ensure the buffering agent is fully dissolved and stable.
Inconsistent results in stability studies Analytical Method Issues: The analytical method may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products.- Develop and validate a stability-indicating HPLC method capable of separating this compound from articainic acid and other potential degradants.- Perform forced degradation studies to generate potential degradation products and confirm the specificity of the method.

Data Presentation

Table 1: Chemical Stability of Buffered 4% this compound Hydrochloride with 1:100,000 Epinephrine [3]

TemperatureTime (hours)This compound HCl StabilityEpinephrine Stability
8°C 1StableStable
2StableStable
3StableSignificant Decrease
4StableSignificant Decrease
5StableSignificant Decrease
6StableSignificant Decrease
7StableSignificant Decrease
8StableSignificant Decrease
25°C 1StableStable
2StableSignificant Decrease
3StableSignificant Decrease
4StableSignificant Decrease
5StableSignificant Decrease
6StableSignificant Decrease
7StableSignificant Decrease
8StableSignificant Decrease

Table 2: Impact of Sterilization Method on this compound and Epinephrine [4]

ParameterAseptic ManufacturingTerminal Sterilization (121°C for 20 min)
This compound Assay No detectable change0.1-0.2% loss (hydrolysis to articainic acid)
Articainic Acid Concentration Not detectable0.1-0.2%
Epinephrine Assay No detectable change~4-6% loss

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Hydrochloride Solution

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a methanol/water mixture).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute to the target concentration with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute to the target concentration with the mobile phase.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to the target concentration with the mobile phase.

  • Thermal Degradation:

    • Place the stock solution in a thermostatically controlled oven at 70°C for 48 hours.

    • Cool to room temperature and dilute to the target concentration with the mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • After exposure, dilute the sample to the target concentration with the mobile phase.

3. Analysis:

  • Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound hydrochloride peak from all degradation product peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound Hydrochloride

This is a general example of an HPLC method that can be optimized for stability testing of this compound hydrochloride.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., pH 3.0-7.0) and an organic modifier like acetonitrile or methanol. The exact composition and gradient profile should be optimized to achieve adequate separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 279 nm.[3]

  • Column Temperature: 25°C.[3]

  • Injection Volume: 10 µL.[3]

  • System Suitability: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The resolution between this compound and its primary degradant, articainic acid, should be greater than 2.0.

Visualizations

Articaine_HCl This compound Hydrochloride Hydrolysis Hydrolysis (pH, Temperature) Articaine_HCl->Hydrolysis Oxidation Oxidation Articaine_HCl->Oxidation Photolysis Photolysis (Light) Articaine_HCl->Photolysis Articainic_Acid Articainic Acid (Inactive Metabolite) Hydrolysis->Articainic_Acid Other_Degradants Other Degradation Products Oxidation->Other_Degradants Photolysis->Other_Degradants

Caption: Primary degradation pathways of this compound hydrochloride.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation Prep_Stock Prepare 1 mg/mL Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prep_Stock->Stress_Conditions Neutralize_Dilute Neutralize (if applicable) and Dilute Stress_Conditions->Neutralize_Dilute Inject_Sample Inject Sample into HPLC Neutralize_Dilute->Inject_Sample Separate Chromatographic Separation Inject_Sample->Separate Detect UV Detection (279 nm) Separate->Detect Quantify Quantify Peaks Detect->Quantify Assess_Purity Assess Peak Purity Quantify->Assess_Purity Identify_Degradants Identify Degradation Products Assess_Purity->Identify_Degradants Calculate_Degradation Calculate % Degradation Identify_Degradants->Calculate_Degradation

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Addressing Tachyphylaxis with Repeated Articaine Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with repeated articaine administration in their experiments.

Troubleshooting Guides

Issue 1: Diminished Anesthetic Efficacy Upon Repeated this compound Injection

Question: My experimental model shows a progressive decrease in the anesthetic effect of this compound with subsequent administrations. How can I troubleshoot this?

Answer: This phenomenon is likely tachyphylaxis, a rapid decrease in drug response. Here’s a step-by-step guide to investigate and mitigate this issue:

  • Verify Experimental Conditions:

    • pH Monitoring: Local tissue acidosis is a primary suspect in tachyphylaxis.[1] Measure the pH of the tissue at the injection site before and after each this compound administration. A progressive decrease in pH can reduce the availability of the un-ionized form of this compound, which is necessary to cross the nerve membrane.

    • Control for Inflammation: Inflammation can lead to local acidosis and the release of inflammatory mediators that may counteract the anesthetic effect.[1][2] Assess for signs of inflammation (e.g., edema, erythema) in your model. If inflammation is a confounding factor, consider using an anti-inflammatory agent or a different experimental model.

  • Adjust Dosing Strategy:

    • Increase Concentration or Volume: While not always ideal due to potential toxicity, a modest increase in the concentration or volume of this compound in subsequent injections might compensate for the reduced efficacy. However, this should be done with caution and within established safety limits.

    • Allow for a Longer Interval Between Doses: If the experimental design permits, increasing the time between this compound administrations may allow the local tissue environment to normalize and nerve membranes to repolarize fully.

  • Consider Alternative Formulations:

    • Buffered this compound: The use of a buffered this compound solution can help counteract local tissue acidosis.[3][4] Studies have shown that buffered local anesthetics can have a faster onset and may be more effective in acidic environments.[3][4]

    • This compound with a Different Vasoconstrictor: While most this compound formulations use epinephrine, the choice and concentration of the vasoconstrictor can influence local blood flow and drug clearance.[5] Experimenting with different vasoconstrictor concentrations might alter the pharmacokinetic profile at the injection site.

Issue 2: Complete Failure of this compound Nerve Block After Initial Success

Question: The initial this compound nerve block was successful, but a subsequent block in the same location, even with a higher dose, failed completely. What could be the cause?

Answer: A complete failure after initial success points towards more significant local changes. Here’s how to troubleshoot:

  • Investigate Severe Local Acidosis: A significant drop in tissue pH can severely impair the action of local anesthetics.[1]

    • Experimental Protocol: Use a micro-pH probe to measure the pH at the nerve sheath. A pH below the pKa of this compound (7.8) will significantly reduce the amount of base available to penetrate the nerve.[2][6]

  • Assess for Edema and Altered Drug Distribution: Repeated injections can cause localized edema, which may dilute the anesthetic or physically alter its distribution to the nerve.[7][8]

    • Imaging: In animal models, consider using imaging techniques like high-frequency ultrasound to visualize the distribution of the injectate and assess for edema.

  • Rule out Nerve Damage: While rare, repeated needle trauma could potentially damage the nerve, leading to altered excitability and responsiveness to local anesthetics. Histological examination of the nerve tissue post-experiment can help identify any iatrogenic injury.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis in the context of this compound administration?

A1: Tachyphylaxis is the rapid development of tolerance to a drug after repeated administration.[9] In the context of this compound, it manifests as a progressive decrease in the duration, intensity, or spread of the anesthetic block with subsequent injections of the same dose.[1][8][10][11]

Q2: What are the proposed molecular mechanisms behind this compound tachyphylaxis?

A2: While the exact mechanisms for this compound are still under investigation, they are believed to be similar to other amide local anesthetics and involve a combination of factors:

  • Pharmacokinetic Changes:

    • Local Vasodilation: Although this compound is often combined with a vasoconstrictor, repeated injections may lead to a net increase in local blood flow, accelerating the removal of the drug from the nerve site.[7][8]

    • Edema: Localized swelling can increase the distance the anesthetic must diffuse to reach the nerve.[7][8]

  • Pharmacodynamic Changes:

    • Tissue Acidosis: Inflammation and repeated injections of acidic local anesthetic solutions can lower the perineural pH.[1] This reduces the proportion of the un-ionized, lipid-soluble form of this compound, which is essential for crossing the nerve membrane to reach its binding site on the sodium channel.[1][2]

    • Alterations in Sodium Channels: While less established, some theories suggest that repeated exposure to local anesthetics could lead to conformational changes in voltage-gated sodium channels, reducing their affinity for the anesthetic molecule.[8][12]

Q3: How does this compound's chemical structure contribute to its efficacy and potential for tachyphylaxis?

A3: this compound has a unique chemical structure that influences its properties:

  • Thiophene Ring: This feature increases its lipid solubility, allowing for better penetration of nerve membranes.[6][12][13] This may contribute to its high success rate, even in challenging situations.[13][14]

  • Ester Group: this compound is the only amide local anesthetic with an ester group. This allows for rapid metabolism by plasma esterases, resulting in a shorter half-life and potentially lower systemic toxicity with repeated injections.[12][13] However, the impact of its metabolites on local tachyphylaxis is not well understood.

Q4: Are there any experimental models to study this compound tachyphylaxis?

A4: While there is a lack of standardized models specifically for this compound tachyphylaxis, researchers can adapt existing models used for other local anesthetics:

  • In Vivo Models:

    • Sciatic Nerve Block in Rodents: This is a common model where the efficacy of repeated injections can be assessed by measuring the duration and degree of motor and sensory blockade. Tachyphylaxis can be induced by administering this compound at fixed intervals.

    • Infraorbital Nerve Block in Rodents: This model is relevant for dental and facial anesthesia research. The sensory block can be quantified using behavioral tests like the von Frey filament test.

  • In Vitro Models:

    • Isolated Nerve Preparations: Using preparations like the frog sciatic nerve, researchers can directly measure the effects of repeated this compound application on compound action potentials, providing insights into the direct effects on nerve conduction.

Q5: How can I quantitatively measure the degree of tachyphylaxis in my experiment?

A5: Quantitative assessment can be achieved through various endpoints depending on your model:

  • Duration of Anesthesia: Measure the time from injection to the return of sensory or motor function after each administration. A progressive decrease in duration indicates tachyphylaxis.

  • Anesthetic Success Rate: In a binary success/failure model, a decreasing success rate with subsequent injections can quantify tachyphylaxis.

  • Pain Thresholds: In animal models, use methods like the hot plate test, tail-flick test, or von Frey filaments to measure the stimulus intensity required to elicit a response after each injection. An increase in sensitivity or a decrease in the pain threshold over time with repeated dosing suggests tachyphylaxis.

  • Electrophysiology: In in vitro models, measure the percentage decrease in the amplitude of the compound action potential after each this compound application.

Data Presentation

Table 1: Comparison of Anesthetic Efficacy of this compound and Lidocaine in Dental Procedures

Study OutcomeThis compound 4%Lidocaine 2%Odds Ratio (this compound vs. Lidocaine)Reference
Overall Anesthetic SuccessHigher LikelihoodLower Likelihood2.17[15]
Mandibular Block SuccessHigher LikelihoodLower Likelihood1.50[15]
Infiltration Success (Maxillary & Mandibular)Higher LikelihoodLower Likelihood2.78[15]
Success in Mandibular Infiltration87.5%53.13%-[16]
Success in Supplemental Infiltration after Failed IANB84%48% (Lidocaine 2%)-[14]

Table 2: Pharmacokinetic and Physicochemical Properties of this compound and Lidocaine

PropertyThis compoundLidocaineReference
pKa7.87.9[2][6]
Protein Binding94%64%[6]
Half-life~20 minutes~90 minutes[13]
MetabolismPlasma esterases (90%), Liver (10%)Liver[13]

Experimental Protocols

Protocol 1: In Vivo Model of this compound Tachyphylaxis using Rat Sciatic Nerve Block

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats with isoflurane.

  • Baseline Sensory Testing: Use a plantar analgesiometer to determine the baseline paw withdrawal threshold to a thermal stimulus.

  • Initial Sciatic Nerve Block: Inject a standardized volume and concentration of 4% this compound with 1:100,000 epinephrine perineurally to the sciatic nerve.

  • Assessment of Anesthesia: At regular intervals (e.g., every 5 minutes), measure the paw withdrawal threshold. The duration of the block is the time until the threshold returns to baseline.

  • Induction of Tachyphylaxis: After the return of baseline sensation, administer a second identical injection of this compound.

  • Repeat Assessment: Re-assess the duration of the anesthetic block.

  • Subsequent Injections: Repeat the injection and assessment for a total of 3-5 administrations, or until a significant decrease in the duration of anesthesia is observed.

  • Data Analysis: Compare the duration of anesthesia for each subsequent injection to the initial injection. A statistically significant decrease indicates tachyphylaxis.

Protocol 2: In Vitro Assessment of this compound Tachyphylaxis on Isolated Frog Sciatic Nerve

  • Nerve Preparation: Dissect the sciatic nerve from a pithed frog and mount it in a nerve chamber with stimulating and recording electrodes.

  • Baseline Action Potential: Stimulate the nerve and record the baseline compound action potential (CAP).

  • Initial this compound Application: Perfuse the nerve with a solution of 4% this compound.

  • Measurement of Blockade: Continuously stimulate the nerve and record the CAP until a steady-state block (e.g., 80% reduction in amplitude) is achieved.

  • Washout: Perfuse the nerve with Ringer's solution until the CAP returns to baseline.

  • Second this compound Application: Re-apply the same concentration of this compound solution.

  • Measurement of Re-blockade: Record the time taken to achieve the same level of CAP reduction. An increased time to blockade or a reduced maximal blockade suggests tachyphylaxis at the nerve fiber level.

  • Data Analysis: Compare the rate and extent of the nerve block between the first and subsequent applications of this compound.

Mandatory Visualizations

Articaine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space Articaine_un-ionized This compound (RN) (Lipid-soluble) Articaine_un-ionized_intra This compound (RN) Articaine_un-ionized->Articaine_un-ionized_intra Diffusion Articaine_ionized This compound (RNH+) (Water-soluble) Articaine_ionized->Articaine_un-ionized Equilibrium Membrane Articaine_ionized_intra This compound (RNH+) Articaine_un-ionized_intra->Articaine_ionized_intra Re-equilibration Na_Channel Voltage-gated Na+ Channel Articaine_ionized_intra->Na_Channel Binds to receptor site Block Blockade of Na+ Influx Na_Channel->Block

Caption: Mechanism of action of this compound at the nerve membrane.

Tachyphylaxis_Pathway Repeated_this compound Repeated this compound Administration Local_Changes Local Tissue Changes Repeated_this compound->Local_Changes Decreased_pH Decreased Perineural pH (Acidosis) Local_Changes->Decreased_pH Edema Local Edema Local_Changes->Edema Increased_Blood_Flow Increased Blood Flow Local_Changes->Increased_Blood_Flow Altered_Pharmacodynamics Altered Pharmacodynamics Decreased_pH->Altered_Pharmacodynamics Altered_Pharmacokinetics Altered Pharmacokinetics Edema->Altered_Pharmacokinetics Increased_Blood_Flow->Altered_Pharmacokinetics Reduced_Efficacy Reduced Anesthetic Efficacy (Tachyphylaxis) Dilution_and_Distribution Dilution & Altered Distribution Altered_Pharmacokinetics->Dilution_and_Distribution Faster_Clearance Faster Drug Clearance Altered_Pharmacokinetics->Faster_Clearance Reduced_Un-ionized_Form Less Un-ionized this compound to Cross Membrane Altered_Pharmacodynamics->Reduced_Un-ionized_Form Reduced_Un-ionized_Form->Reduced_Efficacy Dilution_and_Distribution->Reduced_Efficacy Faster_Clearance->Reduced_Efficacy

Caption: Proposed mechanisms leading to tachyphylaxis with repeated this compound administration.

Troubleshooting_Workflow Start Diminished Anesthetic Effect Observed Verify_Conditions Verify Experimental Conditions (pH, Inflammation) Start->Verify_Conditions Adjust_Dosing Adjust Dosing Strategy (Concentration, Interval) Verify_Conditions->Adjust_Dosing Consider_Formulation Consider Alternative Formulation (Buffered this compound) Adjust_Dosing->Consider_Formulation Assess_Local_Changes Assess for Severe Local Changes (Acidosis, Edema) Consider_Formulation->Assess_Local_Changes Rule_Out_Damage Rule Out Nerve Damage Assess_Local_Changes->Rule_Out_Damage Outcome_Improved Anesthetic Efficacy Improved? Rule_Out_Damage->Outcome_Improved End Problem Resolved Outcome_Improved->End Yes Re-evaluate Re-evaluate Model/ Consider Alternative Anesthetic Outcome_Improved->Re-evaluate No

Caption: A logical workflow for troubleshooting this compound tachyphylaxis in research.

References

Validation & Comparative

comparative efficacy of articaine versus lidocaine in dental pulpal anesthesia meta-analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive meta-analysis of randomized controlled trials indicates that articaine demonstrates a higher probability of achieving successful pulpal anesthesia compared to lidocaine, particularly for infiltration techniques. While this compound also shows a slight advantage in mandibular block anesthesia, its superiority in cases of irreversible pulpitis is less conclusive.

This guide provides a detailed comparison of the efficacy of this compound and lidocaine for dental pulpal anesthesia, drawing on evidence from multiple meta-analyses and key randomized controlled trials (RCTs). The information is intended for researchers, scientists, and drug development professionals, offering a thorough examination of success rates, onset and duration of action, and the experimental protocols employed in pivotal studies.

Quantitative Efficacy Comparison

The following tables summarize the key quantitative findings from meta-analyses comparing the anesthetic success of this compound and lidocaine in various dental procedures.

Table 1: Overall Anesthetic Efficacy

Meta-AnalysisAnesthetic ComparisonOdds Ratio (OR) for Anesthetic Success (this compound vs. Lidocaine)95% Confidence Interval (CI)P-valueKey Finding
Brandt et al. (2011)[1][2][3][4]4% this compound vs. 2% Lidocaine2.441.59 - 3.76< .0001This compound has a significantly higher probability of achieving anesthetic success.
Su et al. (2016)4% this compound vs. 2% Lidocaine (in Irreversible Pulpitis)1.15 (per person)1.10 - 1.20< .00001This compound shows a higher success rate in patients with irreversible pulpitis.[5]
Kung et al. (2015)4% this compound vs. 2% Lidocaine (in Irreversible Pulpitis)2.211.41 - 3.47.0006This compound is more likely to achieve successful anesthesia in patients with irreversible pulpitis.[2][6][7]

Table 2: Efficacy by Injection Technique

Meta-AnalysisInjection TechniqueOdds Ratio (OR) for Anesthetic Success (this compound vs. Lidocaine)95% Confidence Interval (CI)P-valueKey Finding
Brandt et al. (2011)[1][2][3][4]Infiltration3.812.71 - 5.36< .00001This compound is significantly more effective than lidocaine for infiltration anesthesia.
Brandt et al. (2011)[1][2][3][4]Mandibular Block1.571.12 - 2.21.009This compound shows a weaker but still significant superiority for mandibular block anesthesia.
Katyal (2010)Infiltration & Block (Posterior First Molar)1.31 (Relative Risk)1.12 - 1.54.0009This compound is more likely to achieve anesthetic success in the posterior first molar region.[1][8][9]
Kung et al. (2015)Supplemental Infiltration (after failed Mandibular Block in Irreversible Pulpitis)3.551.97 - 6.39< .0001This compound is significantly more effective as a supplemental infiltration after a failed mandibular block in patients with irreversible pulpitis.[2][6][7]

Table 3: Onset and Duration of Pulpal Anesthesia

StudyAnesthetic SolutionMean Onset Time (minutes)Mean Duration of Pulpal Anesthesia (minutes)
Su et al. (2016)4% this compound with 1:100,000 epinephrine-0.94 (Mean Difference vs. Lidocaine)Not Reported in Meta-analysis
Su et al. (2016)2% Lidocaine with 1:100,000 epinephrineBaselineNot Reported in Meta-analysis

Experimental Protocols

The methodologies of the key meta-analyses and the randomized controlled trials they incorporate share common elements, ensuring a degree of consistency in the evidence base.

Meta-Analysis Protocols

The systematic reviews and meta-analyses included in this guide generally adhered to the following protocol:

MetaAnalysis_Workflow cluster_0 Search Strategy cluster_1 Study Selection cluster_2 Data Extraction & Analysis Search Database Search (MEDLINE, Embase, Cochrane, etc.) InclusionCriteria Inclusion Criteria: - Randomized Controlled Trials (RCTs) - Direct comparison of this compound and Lidocaine - Adult participants - Dental pulpal anesthesia outcome Search->InclusionCriteria HandSearch Hand Searching of Journals & Reference Lists HandSearch->InclusionCriteria ExclusionCriteria Exclusion Criteria: - Non-randomized studies - No direct comparison - Different patient populations DataExtraction Extraction of: - Study characteristics - Outcome data (e.g., success rates) InclusionCriteria->DataExtraction QualityAssessment Assessment of Bias (Cochrane Collaboration's tool) DataExtraction->QualityAssessment MetaAnalysis Statistical Analysis (Odds Ratios, Confidence Intervals) QualityAssessment->MetaAnalysis

Meta-Analysis Experimental Workflow
Key Randomized Controlled Trial (RCT) Protocols

The individual RCTs that form the basis of the meta-analyses employed rigorous methodologies to compare the two anesthetics directly. A generalized workflow for these trials is depicted below.

RCT_Workflow cluster_0 Patient Recruitment & Allocation cluster_1 Anesthetic Administration & Blinding cluster_2 Efficacy Assessment PatientSelection Patient Selection - Adults requiring dental procedures - Specific conditions (e.g., irreversible pulpitis) Randomization Randomization (Double-blind, crossover or parallel-group design) PatientSelection->Randomization Allocation Group Allocation - Group A: this compound - Group B: Lidocaine Randomization->Allocation AnestheticAdmin Anesthetic Administration - Standardized injection technique (e.g., Inferior Alveolar Nerve Block) Allocation->AnestheticAdmin Blinding Blinding (Patient and operator blinded to the anesthetic used) AnestheticAdmin->Blinding PulpTesting Pulpal Anesthesia Assessment - Electric Pulp Tester (EPT) - Cold sensibility test Blinding->PulpTesting PainAssessment Pain Assessment during Procedure - Visual Analog Scale (VAS) PulpTesting->PainAssessment DataCollection Data Collection - Success/failure of anesthesia - Onset and duration PainAssessment->DataCollection

Randomized Controlled Trial Workflow

Detailed Methodologies of Key Experiments:

  • Patient Selection: Most studies included adult patients requiring routine dental procedures such as restorations, extractions, or endodontic treatment. Specific trials focused on patients diagnosed with irreversible pulpitis to assess efficacy in challenging clinical scenarios.

  • Anesthetic Formulations: The most commonly compared formulations were 4% this compound with 1:100,000 epinephrine and 2% lidocaine with 1:100,000 epinephrine.

  • Injection Techniques: Standardized injection techniques were employed, including inferior alveolar nerve block (IANB) for mandibular procedures and infiltration for maxillary teeth. The volume of anesthetic administered was typically standardized within each study, often a full 1.8 mL cartridge.

  • Assessment of Pulpal Anesthesia:

    • Electric Pulp Testing (EPT): This was a primary method for objectively assessing pulpal anesthesia. A graduated electrical stimulus is applied to the tooth, and a lack of response at the maximum output is considered successful anesthesia.

    • Cold Sensibility Testing: The application of a cold stimulus (e.g., a cotton pellet sprayed with a refrigerant) was also used to confirm a lack of pulpal response.

  • Pain Assessment: The Visual Analog Scale (VAS) was frequently used to subjectively measure the patient's pain perception during the dental procedure. This scale typically ranges from 0 (no pain) to 10 (worst imaginable pain).

Logical Relationship of Efficacy Comparison

Efficacy_Comparison_Logic cluster_0 Evidence Synthesis cluster_1 Primary Research cluster_2 Efficacy Conclusion MetaAnalysis Meta-Analysis Conclusion Comparative Efficacy (this compound vs. Lidocaine) MetaAnalysis->Conclusion RCT1 Randomized Controlled Trial 1 RCT1->MetaAnalysis RCT2 Randomized Controlled Trial 2 RCT2->MetaAnalysis RCTn Randomized Controlled Trial n RCTn->MetaAnalysis

Logical Flow of Efficacy Determination

References

Articaine vs. Lidocaine: A Comparative In Vitro Study of Neurotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro neurotoxic effects of two widely used local anesthetics, articaine and lidocaine. The information presented is based on published experimental data to assist researchers in understanding the cellular and molecular mechanisms underlying the neurotoxicity of these agents.

Executive Summary

Data Presentation: In Vitro Neurotoxicity

The following tables summarize quantitative data from comparative in vitro studies on the neurotoxic effects of this compound and lidocaine on neuronal cells.

Table 1: Comparative Cytotoxicity (Cell Viability)

Cell LineLocal AnestheticConcentrationExposure TimeCell Viability/DeathReference
SH-SY5YThis compound (4% formulation)Full strength, 1:3, 1:9 dilutions5 minutesNo significant effect on cell survival[1]
SH-SY5YLidocaine (2% formulation)Full strength, 1:3, 1:9 dilutions5 minutesNo significant effect on cell survival[1]
SH-SY5YThis compound (pure powder)Up to ~74 mM5 minutesNo effect on cell survival[1][2]
SH-SY5YLidocaine (pure powder)74 mM5 minutesSignificant increase in dead cells (to 55%)[1][2]
SH-SY5YThis compoundLD50: Not reached (higher than lidocaine)20 minutesLess neurotoxic than lidocaine[4]
SH-SY5YLidocaineLD50: Lower than this compound20 minutesMore neurotoxic than this compound[4]
SH-SY5YThis compoundIC50: 3.0 ± 0.2 mM24 hoursSimilar cytotoxicity to lidocaine[7]
SH-SY5YLidocaineIC50: 3.6 ± 0.4 mM24 hoursSimilar cytotoxicity to this compound[7]

Table 2: Effects on Intracellular Calcium ([Ca2+])

Cell LineLocal AnestheticObservationReference
SH-SY5YThis compound (4% formulation)Did not significantly reduce depolarization-induced Ca2+ response after washout[1][8]
SH-SY5YLidocaine (2% formulation)Significantly reduced depolarization-induced Ca2+ response after washout[1][8]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

Cell Viability Assessment (Live/Dead Assay)

This assay distinguishes between live and dead cells based on membrane integrity and intracellular esterase activity.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/Ham F12) until confluent.[1]

  • Treatment: Cells are exposed to various concentrations of this compound and lidocaine (from clinically used formulations or pure powders) for a defined period (e.g., 5 minutes).[1]

  • Washing: The drug-containing medium is removed, and the cells are washed to remove residual anesthetic.

  • Staining: A solution containing calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) is added to the cells.

  • Incubation: Cells are incubated with the staining solution for a specified time (e.g., 30 minutes) at room temperature.

  • Imaging: The cells are visualized using a fluorescence microscope with appropriate filters for green and red fluorescence.

  • Quantification: The ratio of live to dead cells is determined by counting the number of green and red fluorescent cells.

Intracellular Calcium Measurement (Fura-2 AM Imaging)

This ratiometric method measures changes in intracellular calcium concentration.

  • Cell Culture and Dye Loading: SH-SY5Y cells are incubated with the cell-permeant ratiometric calcium indicator Fura-2 AM.[1] Once inside the cell, esterases cleave the AM group, trapping the dye.

  • Treatment and Washout: Cells are exposed to the local anesthetics for a set duration (e.g., 5 minutes), followed by a washout period (e.g., 30 minutes) in a drug-free medium.[1]

  • Depolarization: A high-potassium solution is added to depolarize the cell membrane, which opens voltage-gated calcium channels and leads to an influx of calcium.[1]

  • Fluorescence Measurement: The fluorescence of Fura-2 is measured at two excitation wavelengths (typically 340 nm and 380 nm) with emission at ~510 nm. The ratio of the fluorescence intensities at these two wavelengths is proportional to the intracellular calcium concentration.

Assessment of Mitochondrial Membrane Potential

Disruption of the mitochondrial membrane potential is an early indicator of apoptosis.

  • Cell Culture and Treatment: Neuronal cells are treated with this compound or lidocaine.

  • Staining: A fluorescent dye, such as rhodamine 123 or JC-1, is added to the cells. These dyes accumulate in healthy mitochondria with a high membrane potential.

  • Imaging and Quantification: The fluorescence intensity is measured using a fluorescence microscope or flow cytometer. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.

Caspase Activation Assay

Caspases are a family of proteases that are key mediators of apoptosis.

  • Cell Culture and Treatment: Neuronal cells are exposed to the local anesthetics.

  • Staining: A fluorescently labeled inhibitor of caspases (e.g., a FLICA reagent) is added to the cells. This reagent binds to activated caspases.

  • Analysis: The percentage of cells with activated caspases is quantified using fluorescence microscopy or flow cytometry.

Signaling Pathways and Experimental Workflows

Lidocaine-Induced Neurotoxicity Signaling Pathway

Lidocaine-induced neurotoxicity is understood to involve an increase in intracellular calcium, which in turn activates downstream signaling cascades leading to apoptosis.[9] The p38 MAPK and CaMKII pathways have been identified as key players in this process.[5]

Lidocaine_Neurotoxicity_Pathway Lidocaine Lidocaine Ca_Influx ↑ Intracellular Ca2+ Lidocaine->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII p38_MAPK p38 MAPK Activation Ca_Influx->p38_MAPK Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Apoptosis CaMKII->Apoptosis Caspase_Activation Caspase Activation p38_MAPK->Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Caspase_Activation->Apoptosis Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture SH-SY5Y Cells Add_Anesthetic Add this compound or Lidocaine Cell_Culture->Add_Anesthetic Incubate_Treatment Incubate (e.g., 5 min) Add_Anesthetic->Incubate_Treatment Wash_Cells Wash Cells Incubate_Treatment->Wash_Cells Add_Stain Add Live/Dead Stain Wash_Cells->Add_Stain Incubate_Stain Incubate (e.g., 30 min) Add_Stain->Incubate_Stain Fluorescence_Microscopy Fluorescence Microscopy Incubate_Stain->Fluorescence_Microscopy Quantify_Viability Quantify Live/Dead Ratio Fluorescence_Microscopy->Quantify_Viability Calcium_Imaging_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Culture_Cells Culture SH-SY5Y Cells Load_Fura2 Load with Fura-2 AM Culture_Cells->Load_Fura2 Add_Anesthetic Add this compound or Lidocaine Load_Fura2->Add_Anesthetic Incubate_Washout Incubate and Washout Add_Anesthetic->Incubate_Washout Depolarize Depolarize with High K+ Incubate_Washout->Depolarize Measure_Fluorescence Measure Fluorescence (340/380 nm) Depolarize->Measure_Fluorescence Calculate_Ratio Calculate Fluorescence Ratio Measure_Fluorescence->Calculate_Ratio Determine_Ca_Change Determine [Ca2+]i Change Calculate_Ratio->Determine_Ca_Change

References

comparing the anesthetic success of articaine and mepivacaine in rat nerve block

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the anesthetic success of articaine and mepivacaine in rat nerve block models reveals differences in their efficacy, primarily supported by in vitro data. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their comparative performance.

Quantitative Data Summary

An in vitro study by Potočnik et al. provides the most direct comparison of this compound and mepivacaine in a rat nerve model. The study evaluated the effectiveness of different anesthetic solutions in depressing the compound action potential (CAP) amplitude of sensory fibers in the rat sural nerve.

Anesthetic SolutionConcentrationMean Depression of A-fiber CAP Amplitude (%)
This compound2%85.2
This compound4%88.9
Mepivacaine3%72.5
Lidocaine2%70.8
Lidocaine4%75.0

Data extracted from Potočnik et al. (2006). A higher percentage indicates a greater depression of the nerve's action potential and thus a more effective nerve block.

Experimental Protocols

In Vitro Rat Sural Nerve Block Model

This protocol is based on the methodology described by Potočnik et al. (2006) for assessing the efficacy of local anesthetics on isolated rat sural nerves.[1][2][3]

  • Nerve Preparation: Sural nerves are dissected from adult male Wistar rats. The dissected nerves are then mounted in a three-chamber organ bath.

  • Experimental Chambers: The nerve is placed across three chambers. The two outer chambers contain stimulating and recording electrodes, respectively, and are filled with a physiological salt solution. The central chamber is where the anesthetic solution is applied.

  • Stimulation and Recording: The nerve is stimulated with a supramaximal electrical stimulus to elicit a compound action potential (CAP). The CAP is recorded from the other end of the nerve.

  • Anesthetic Application: After recording a baseline CAP, the physiological solution in the central chamber is replaced with the anesthetic solution to be tested (e.g., 2% this compound, 4% this compound, or 3% mepivacaine).

  • Data Acquisition: The depression of the A-fiber and C-fiber components of the CAP is measured at specific time intervals after the application of the anesthetic. The primary outcome is the percentage of depression of the CAP amplitude.

In Vivo Rat Sciatic Nerve Block Model

The following is a general protocol for performing a sciatic nerve block in rats to evaluate the efficacy of local anesthetics, based on methodologies described in the literature.[4][5]

  • Animal Preparation: Adult rats (e.g., Sprague-Dawley) are anesthetized with an appropriate general anesthetic (e.g., isoflurane). The hindlimb on the side of the intended block is shaved and disinfected.

  • Nerve Localization: The sciatic nerve is located using a nerve stimulator. A needle connected to the stimulator is inserted near the sciatic notch. The correct needle placement is confirmed by observing a motor response (e.g., paw twitch) at a low current (e.g., 0.2 mA).

  • Anesthetic Injection: Once the nerve is localized, a specific volume (e.g., 0.2 mL) of the local anesthetic solution (this compound or mepivacaine) is injected slowly.

  • Assessment of Anesthetic Block:

    • Sensory Block: Assessed by measuring the withdrawal latency of the hindpaw from a noxious stimulus, such as a radiant heat source (e.g., Hargreaves test) or a pinprick. An increase in latency indicates a successful sensory block.[4][5]

    • Motor Block: Evaluated by observing the animal's ability to spread its toes or by measuring grip strength with a dynamometer.[4][5]

  • Data Collection: The onset of anesthesia (time to loss of response), duration of anesthesia (time to return of response), and success rate (percentage of animals exhibiting a successful block) are recorded.

Key Findings from Experimental Data

The in vitro study on the rat sural nerve demonstrated that both 2% and 4% this compound were significantly more effective in depressing the compound action potential of A-fibers compared to 3% mepivacaine.[1][2][3] This suggests that, at a physiological level, this compound has a greater potential for sensory nerve blockade in this model. There was no significant difference in the efficacy between 2% and 4% this compound.[1]

While direct in vivo comparative studies in rats are limited, clinical studies in dentistry often report a faster onset of action for this compound compared to mepivacaine for inferior alveolar nerve blocks.[6][7] However, success rates between the two anesthetics in clinical settings have been shown to be comparable in some studies.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_injection Intervention cluster_assessment Assessment cluster_data Data Analysis animal_prep Animal Preparation (Rat Anesthesia) nerve_loc Nerve Localization (Sciatic Nerve) animal_prep->nerve_loc articaine_inj Inject this compound nerve_loc->articaine_inj mepivacaine_inj Inject Mepivacaine nerve_loc->mepivacaine_inj sensory_block Sensory Block Assessment (e.g., Hargreaves Test) articaine_inj->sensory_block motor_block Motor Block Assessment (e.g., Grip Strength) articaine_inj->motor_block mepivacaine_inj->sensory_block mepivacaine_inj->motor_block data_collection Data Collection (Onset, Duration, Success Rate) sensory_block->data_collection motor_block->data_collection comparison Comparative Analysis data_collection->comparison

Caption: Experimental workflow for comparing this compound and mepivacaine in a rat sciatic nerve block model.

logical_relationship cluster_anesthetics Anesthetics cluster_parameters Comparison Parameters cluster_outcome Outcome This compound This compound onset Onset of Action This compound->onset duration Duration of Anesthesia This compound->duration success_rate Success Rate This compound->success_rate potency Anesthetic Potency This compound->potency mepivacaine Mepivacaine mepivacaine->onset mepivacaine->duration mepivacaine->success_rate mepivacaine->potency efficacy Comparative Efficacy onset->efficacy duration->efficacy success_rate->efficacy potency->efficacy

Caption: Logical relationship for the comparison of this compound and mepivacaine anesthetic success.

References

Evidence-Based Comparison of 4% Articaine and 2% Lidocaine Formulations in Dental Anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals, presenting a detailed comparison of the performance of 4% articaine and 2% lidocaine in dental local anesthesia, supported by experimental data and methodologies.

Introduction

The selection of a local anesthetic is a critical decision in dental procedures, directly impacting patient comfort and procedural success. For decades, 2% lidocaine has been regarded as the gold standard in dental anesthesia.[1] However, the introduction and increasing use of 4% this compound have prompted numerous studies to evaluate its comparative efficacy and safety. This guide provides an evidence-based comparison of these two widely used local anesthetic formulations, focusing on key performance indicators, supported by data from clinical trials and systematic reviews.

Mechanism of Action of Local Anesthetics

Local anesthetics, such as this compound and lidocaine, function by blocking nerve impulse transmission. Their primary mechanism involves the reversible blockade of voltage-gated sodium channels within the nerve membrane. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane and the subsequent propagation of an action potential. The result is a transient and localized loss of sensation.

LocalAnesthetic_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Na_Channel Voltage-Gated Sodium Channel (Closed) Na_Channel_Open Voltage-Gated Sodium Channel (Open) Na_Channel->Na_Channel_Open Nerve Impulse (Depolarization) Na_Channel_Open->Na_Channel Repolarization Na_Channel_Blocked Sodium Channel Blocked ActionPotential Action Potential Propagation Blocked Na_Channel_Blocked->ActionPotential Prevents Na+ Influx LocalAnesthetic Local Anesthetic (this compound/Lidocaine) LocalAnesthetic->Na_Channel_Blocked Blocks Channel

Caption: Signaling pathway of local anesthetics.

Quantitative Comparison of Performance

The following tables summarize the quantitative data from various studies comparing the clinical performance of 4% this compound and 2% lidocaine formulations.

Table 1: Onset of Action
Study/AnalysisAnesthetic FormulationOnset of Action (Mean ± SD)Notes
Rebolledo et al.[2]4% this compound + 1:100,000 Epi56.03 ± 9.76 secondsMandibular block for third molar surgery.
Rebolledo et al.[2]2% Lidocaine + 1:100,000 Epi75.04 ± 14.8 secondsMandibular block for third molar surgery.
Mittal et al.[3]4% this compound + 1:200,000 EpiSignificantly shorter than lidocaineSurgical removal of impacted mandibular third molars.
Mittal et al.[3]2% Lidocaine + 1:200,000 Epi-Surgical removal of impacted mandibular third molars.
Clinical Study[4]4% this compound + 1:100,000 Epi1.35 ± 0.49 minutes (subjective)Inferior alveolar nerve block for third molar extraction.
Clinical Study[4]2% Lidocaine + 1:100,000 Epi1.40 ± 0.60 minutes (subjective)Inferior alveolar nerve block for third molar extraction.
Clinical Study[4]4% this compound + 1:100,000 Epi2.12 ± 0.81 minutes (objective)Inferior alveolar nerve block for third molar extraction.
Clinical Study[4]2% Lidocaine + 1:100,000 Epi2.15 ± 0.86 minutes (objective)Inferior alveolar nerve block for third molar extraction.

Epi: Epinephrine

Table 2: Duration of Anesthesia
Study/AnalysisAnesthetic FormulationDuration of Anesthesia (Mean ± SD)Notes
Rebolledo et al.[5]4% this compound + 1:100,000 Epi220.86 ± 13.81 minutesStatistically significant difference (p=0.003).
Rebolledo et al.[5]2% Lidocaine + 1:100,000 Epi168.20 ± 10.77 minutesStatistically significant difference (p=0.003).
Mittal et al.[3]4% this compound + 1:200,000 Epi141.20 ± 36.15 minutesSignificantly longer than lidocaine.
Mittal et al.[3]2% Lidocaine + 1:200,000 Epi97.85 ± 24.86 minutesSignificantly shorter than this compound.
Clinical Study[4]4% this compound + 1:100,000 Epi196.8 ± 57.3 minutesNo statistically significant difference.
Clinical Study[4]2% Lidocaine + 1:100,000 Epi175.9 ± 51.7 minutesNo statistically significant difference.
Meta-analysis[6]This compound 1:100,000106 minutes (pulpal)-
Meta-analysis[6]Lidocaine 1:100,00061 minutes (pulpal)-

Epi: Epinephrine

Table 3: Anesthetic Success Rate
Study/AnalysisProcedure4% this compound Success Rate2% Lidocaine Success RateOdds Ratio (this compound vs. Lidocaine)
Meta-analysis (2021)[6]Mandibular Blocks--1.5 times more successful
Meta-analysis (2021)[6]Maxillary & Mandibular Infiltrations--2.78 times more successful
Meta-analysis[7]Pulpal Anesthesia (Overall)--2.44
Meta-analysis[7]Infiltration--3.81
Meta-analysis[7]Mandibular Block--1.57
Systematic Review[8]Symptomatic Irreversible Pulpitis (Overall)--2.21
Systematic Review[8]Supplemental Infiltration after Mandibular Block--3.55
Clinical Trial[9]Irreversible Pulpitis (Access Cavity)97%93%Not statistically significant
Clinical Trial[9]Irreversible Pulpitis (Initial Instrumentation)71%72%Not statistically significant
Clinical Study[4]Surgical Analgesia96.67%86.67%-

Experimental Protocols

The data presented above are derived from studies employing rigorous methodologies. A typical experimental design is a randomized, double-blind clinical trial.

Example Experimental Protocol: Inferior Alveolar Nerve Block for Third Molar Extraction
  • Study Design: A randomized, double-blind, crossover clinical trial.[4]

  • Participants: Healthy adult patients requiring surgical extraction of bilaterally impacted mandibular third molars.[2][4]

  • Procedure: Each patient receives both 4% this compound with 1:100,000 epinephrine and 2% lidocaine with 1:100,000 epinephrine in two separate appointments for the extraction of each molar. The order of anesthetic administration is randomized.

  • Data Collection:

    • Onset of Action: Time from injection to the patient's subjective feeling of numbness and objective confirmation through pulp testing.[4]

    • Duration of Anesthesia: Time from onset until the return of normal sensation, as reported by the patient.[2][4]

    • Anesthetic Efficacy: Assessed using a Visual Analog Scale (VAS) for pain during the surgical procedure.[2][4] Successful anesthesia is often defined as the ability to complete the procedure without the need for supplemental anesthetic.

    • Adverse Events: Monitoring and recording of any local or systemic adverse reactions.

  • Statistical Analysis: Appropriate statistical tests are used to compare the means and proportions between the two anesthetic groups.

ClinicalTrial_Workflow Start Patient Recruitment (e.g., Impacted Third Molars) InclusionExclusion Inclusion/Exclusion Criteria Start->InclusionExclusion Randomization Randomization InclusionExclusion->Randomization GroupA Group A: Receives 4% this compound Randomization->GroupA Arm 1 GroupB Group B: Receives 2% Lidocaine Randomization->GroupB Arm 2 AnesthesiaAdmin Anesthetic Administration (Double-Blind) GroupA->AnesthesiaAdmin GroupB->AnesthesiaAdmin DataCollection Data Collection (Onset, Duration, Efficacy) AnesthesiaAdmin->DataCollection FollowUp Follow-up for Adverse Events DataCollection->FollowUp Analysis Statistical Analysis FollowUp->Analysis Conclusion Conclusion on Comparative Efficacy and Safety Analysis->Conclusion

Caption: Typical workflow of a randomized clinical trial.

Safety and Adverse Events

Both 4% this compound and 2% lidocaine are considered safe for dental use when administered correctly. Some studies have investigated the incidence of adverse events, including paresthesia. A randomized double-blinded clinical trial found that paresthesia occurred at the same rate (1%) in both this compound and lidocaine groups, suggesting that the risk is not significantly different between the two.[6] Furthermore, an in vitro study has suggested that this compound may be less cytotoxic than lidocaine.[6] In pediatric patients, studies have found no difference in adverse events between the two anesthetics.[6]

Discussion and Conclusion

The available evidence from numerous clinical trials and meta-analyses suggests that 4% this compound offers several clinical advantages over 2% lidocaine. Multiple studies indicate that 4% this compound has a faster onset of action and a longer duration of anesthesia compared to 2% lidocaine.[2][3][5]

In terms of anesthetic success, meta-analyses consistently show that this compound has a higher probability of achieving successful anesthesia, particularly for infiltration techniques.[6][7] For mandibular blocks, the evidence for this compound's superiority is also significant, though perhaps less pronounced than for infiltrations.[7] In challenging clinical situations, such as in patients with symptomatic irreversible pulpitis, this compound has demonstrated a significant advantage, especially when used as a supplementary infiltration after a mandibular block.[8]

While some studies have reported no statistically significant differences in certain parameters, the overall trend in the literature points towards the superior clinical performance of 4% this compound.[4][9] The safety profiles of both anesthetics are comparable, with similar rates of adverse events reported in clinical trials.[6]

For researchers and drug development professionals, these findings suggest that 4% this compound is a highly effective local anesthetic for a wide range of dental procedures. Its enhanced lipid solubility and higher concentration may contribute to its improved performance characteristics.[6] Future research could focus on further elucidating the mechanisms behind these differences and exploring the application of these anesthetics in specific patient populations and complex clinical scenarios.

References

Safety Operating Guide

Essential Safety and Handling of Articaine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of articaine hydrochloride is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound hydrochloride is a local anesthetic that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][3] Therefore, adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to minimize exposure risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile gloves are recommended.[4][5] Ensure to check for rips or punctures before use.[5]
Eye and Face Protection Safety glasses with side shields or gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary for splash-prone procedures.[6]
Skin and Body Protection Protective clothingA lab coat or gown should be worn to prevent skin exposure.[2][7]
Respiratory Protection Use in a well-ventilated areaWork in a chemical fume hood to avoid breathing dust or aerosols.[1] If ventilation is inadequate, a NIOSH-approved respirator may be required.
Emergency Procedures for Exposure

Immediate and appropriate action is crucial in the event of accidental exposure to this compound.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing.
Inhalation Move to fresh air.[1][2] If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting.[1][2] Rinse mouth with water and seek immediate medical attention.

Operational and Disposal Plans

A clear workflow for handling this compound, from preparation to disposal, is essential for laboratory safety and regulatory compliance.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat handle_weigh Weighing and Preparation of this compound Solution prep_ppe->handle_weigh Proceed to Handling prep_area Prepare Well-Ventilated Area (e.g., Chemical Fume Hood) prep_area->prep_ppe prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_area handle_exp Conduct Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon Experiment Complete cleanup_spill Spill Cleanup Procedure handle_exp->cleanup_spill Spill Occurs disp_waste Segregate this compound Waste cleanup_decon->disp_waste Proceed to Disposal cleanup_spill->disp_waste After Cleanup disp_container Place in Labeled, Sealed Hazardous Waste Container disp_waste->disp_container disp_local Dispose According to Local, State, and Federal Regulations disp_container->disp_local

This compound Handling Workflow
Experimental Protocol: this compound Spill Cleanup

This protocol outlines the steps for safely managing an this compound hydrochloride spill in a laboratory setting.

1. Immediate Response:

  • Alert personnel in the immediate area of the spill.
  • If the spill is large or in a poorly ventilated area, evacuate the lab and contact the designated emergency response team.
  • For small, manageable spills, ensure you are wearing the appropriate PPE before proceeding.

2. Containment:

  • Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad.[7] Work from the outside of the spill inwards to prevent spreading.

3. Cleanup:

  • Carefully scoop the absorbent material into a designated, labeled hazardous waste container.
  • Use non-sparking tools if a flammable solvent was used in the this compound solution.

4. Decontamination:

  • Clean the spill area with soap and water.[7]
  • Wipe the area with a clean, damp cloth.

5. Disposal:

  • Seal the hazardous waste container.
  • Dispose of all contaminated materials, including gloves and absorbent pads, in accordance with institutional and local regulations.[1][3]

6. Reporting:

  • Document the spill and the cleanup procedure according to your institution's policies.

By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Articaine
Reactant of Route 2
Reactant of Route 2
Articaine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。